6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
76127-02-1 |
|---|---|
Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6,8-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-5-3-6(2)8-7(4-5)13-10-9(14-8)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,13,15,16,17,18) |
InChI Key |
NYAWGMWFQWTXFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C3C(=N2)C(=O)NC(=O)N3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Lumichrome Interface: Structural Dynamics and Photochemical Utility of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
[1]
Executive Summary
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione , commonly known as Lumichrome , represents a critical scaffold in pteridine chemistry.[1][2] Often dismissed merely as a photodegradation product of Riboflavin (Vitamin B2), Lumichrome has emerged as a potent signaling molecule in interkingdom communication (quorum sensing mimicry) and a versatile photoredox catalyst.
This technical guide dissects the molecular architecture of Lumichrome, specifically its solvent-dependent tautomeric equilibrium (alloxazine vs. isoalloxazine), and provides validated protocols for its synthesis and application in drug discovery.
Molecular Architecture & Tautomeric Equilibrium[1]
The Alloxazine-Isoalloxazine Duality
The defining feature of Lumichrome is its ability to exist in two distinct tautomeric forms. Unlike Riboflavin, which is locked in the isoalloxazine form due to the N10-ribityl substitution, Lumichrome lacks a substituent at N10, allowing proton migration.
-
Ground State (Alloxazine Form): In neutral organic solvents and the solid state, Lumichrome exists predominantly as the alloxazine tautomer (proton at N1). This configuration confers high stability and distinct blue fluorescence.[1]
-
Excited State (Isoalloxazine Form): Upon photoexcitation, particularly in the presence of proton-donating solvents (e.g., water, acetic acid) or catalysts (e.g., pyridine), Lumichrome undergoes Excited-State Proton Transfer (ESPT) .[1] The proton shifts from N1 to N10, transiently forming the isoalloxazine structure, which mimics the electronic properties of flavins.
Structural Visualization
The following diagram illustrates the tautomeric shift and the structural relationship to the parent Riboflavin molecule.
Figure 1: Transformation pathway from Riboflavin and the tautomeric equilibrium between N1-H (alloxazine) and N10-H (isoalloxazine) forms.[1]
Photophysical Properties & Solvatochromism[1][3][4][5][6]
Lumichrome exhibits significant solvatochromism.[1][3] Its fluorescence quantum yield (
Spectral Data Summary
| Solvent Parameter | Solvent Example | Quantum Yield ( | Mechanistic Insight | ||
| Aprotic / Non-polar | Chloroform / Dioxane | ~355, 390 | 440–450 | High (~0.10 - 0.[1]20) | Emission strictly from the alloxazine (N1-H) species.[1] |
| Protic / Polar | Water (pH 7.[1]0) | 355, 385 | 460–480 | Low (<0.[1]02) | Water bridges facilitate rapid N1→N10 proton transfer, quenching fluorescence via non-radiative decay.[1] |
| Basic | Pyridine | 350, 390 | 510–530 | Variable | Stabilization of the isoalloxazine anion or tautomer, resulting in a bathochromic (red) shift (yellow-green emission). |
Key Technical Note: In drug development assays utilizing fluorescence, the buffer composition is critical. The presence of phosphate or acetate buffers can alter the
Experimental Protocol: Photochemical Synthesis
While Lumichrome can be synthesized via condensation of 4,5-diamino-o-xylene with alloxan, the photochemical degradation of Riboflavin remains the preferred method for generating biologically relevant standards. This method ensures the production of Lumichrome without heavy metal catalysts often used in total synthesis.
Reagents & Equipment
-
Precursor: Riboflavin (High Purity, >98%).[1]
-
Solvent: 0.1 M Hydrochloric Acid (HCl) or Acetate Buffer (pH 4.0). Note: Avoid basic conditions to prevent Lumiflavin formation.
-
Light Source: UV-A lamp (365 nm) or broad-spectrum fluorescent lamp.[1]
-
Purification: Chloroform (
), Methanol ( ).[1]
Step-by-Step Methodology
-
Solution Preparation: Dissolve Riboflavin (500 mg) in 500 mL of 0.1 M HCl. The acidic environment promotes the cleavage of the ribityl side chain while inhibiting the formation of Lumiflavin (which forms at pH > 7).
-
Irradiation: Transfer the solution to a borosilicate glass vessel. Irradiate under UV light (365 nm) at ambient temperature (25°C) for 24–48 hours.[1]
-
Extraction: The reaction mixture will turn from yellow to a pale suspension.[1] Extract the aqueous phase three times with Chloroform (
).[1] Lumichrome preferentially partitions into the organic phase. -
Purification:
-
Characterization:
Figure 2: Validated workflow for the acidic photolysis of Riboflavin to yield high-purity Lumichrome.
Biological Implications: Quorum Sensing Agonism[1]
For drug development professionals, Lumichrome's most significant property is its ability to function as an interkingdom signal mimic.[1]
The LasR Connection
Lumichrome acts as a structural mimic of N-acyl homoserine lactones (AHLs) , the autoinducers used by Gram-negative bacteria (specifically Pseudomonas aeruginosa) for quorum sensing.[5][6]
-
Mechanism: Lumichrome binds to the LasR receptor.[6][7][8][9] Although it lacks the lactone ring, the pteridine core occupies the AHL binding pocket, stabilizing the protein conformation.
-
Outcome: The Lumichrome-LasR complex dimerizes and binds to DNA promoter regions, activating virulence genes (e.g., lasI, lasB) even in the absence of native bacterial AHLs.
-
Therapeutic Relevance: This pathway suggests that Lumichrome derivatives could serve as Quorum Sensing Inhibitors (QSIs) or agonists, modulating bacterial virulence without exerting selective pressure for resistance (unlike traditional antibiotics).[1]
Figure 3: Mechanism of Lumichrome-mediated activation of the Pseudomonas aeruginosa LasR quorum sensing system.[1]
References
-
Rajamani, S., et al. (2008).[1][10] "The Vitamin Riboflavin and Its Derivative Lumichrome Activate the LasR Bacterial Quorum-Sensing Receptor."[5][6][7][8][9] Molecular Plant-Microbe Interactions.
-
Song, P. S., et al. (1974).[1] "Photochemistry of flavins. I. Tautomerism and photo-oxidation of lumichrome."[1] Journal of the American Chemical Society.
-
Sikorska, E., et al. (2005).[1] "Spectroscopy and photophysics of alloxazines: a re-evaluation." Journal of Photochemistry and Photobiology A: Chemistry. [1]
-
BenchChem. (2025).[1] "Synthesis of Lumiflavin from Riboflavin: A Technical Guide." (Reference for comparative degradation pathways).
-
Microbacterium sp.[1] Strain TPU 3598. (2015).[1][11] "Efficient Production of Lumichrome by Microbacterium sp. Strain TPU 3598."[11] Applied and Environmental Microbiology.
Sources
- 1. Lumichrome | C12H10N4O2 | CID 5326566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1086-80-2 CAS MSDS (LUMICHROME) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Fluorescence solvatochromism in lumichrome and excited-state tautomerization: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. A review of quorum-sensing and its role in mediating interkingdom interactions in the ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vitamin riboflavin and its derivative lumichrome activate the LasR bacterial quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The vitamin riboflavin and its derivative lumichrome activate the LasR bacterial quorum sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lumichrome-d8 | CymitQuimica [cymitquimica.com]
- 11. journals.asm.org [journals.asm.org]
Photochemical Degradation Mechanism of Riboflavin to Lumichrome
The following technical guide details the photochemical degradation mechanism of Riboflavin (Vitamin B2) to Lumichrome. It is structured for researchers and drug development scientists, focusing on mechanistic causality, experimental validation, and stability profiling.
Technical Guide for Stability Profiling & Drug Development
Executive Summary
Riboflavin (RF) is a photosensitive isoalloxazine derivative that acts as a precursor to the coenzymes FMN and FAD.[1] Its photostability is a critical quality attribute in parenteral nutrition and liquid pharmaceutical formulations. Upon irradiation, RF degrades via two distinct pH-dependent pathways:
-
Neutral/Acidic Conditions (pH < 7.0): Predominant formation of Lumichrome (LC) via cleavage of the ribityl side chain.[2]
-
Alkaline Conditions (pH > 7.0): Predominant formation of Lumiflavin (LF) via cleavage of the C1'-C2' bond.
This guide focuses on the Lumichrome pathway , the primary degradation route in physiological and shelf-stable formulations.
Mechanistic Deep Dive
The degradation of riboflavin is not a simple hydrolysis but a complex photochemical cascade involving excited state dynamics and intramolecular proton transfer.
The Photophysical Cascade
-
Excitation: Riboflavin (
) absorbs light (λmax ~375 nm, 445 nm), promoting it to the excited singlet state ( ). -
Intersystem Crossing (ISC): The singlet state undergoes rapid ISC to the excited triplet state (
).[2] This triplet state is the reactive species responsible for photodegradation.-
Key Insight: The quantum yield of the triplet state is high (~0.6), making RF an efficient photosensitizer (Type I and Type II mechanisms).
-
-
Intramolecular Abstraction: In the triplet state, the N(1) or N(5) atom of the isoalloxazine ring becomes highly basic. It abstracts a hydrogen atom from the ribityl side chain (specifically the C2'-OH or C4'-OH), leading to a biradical intermediate.
The Lumichrome Pathway (Neutral/Acidic)
Unlike Lumiflavin formation (which retains a methyl group at N10), Lumichrome formation requires the complete removal of the ribityl side chain at the N(10)-C(1') bond.
-
Mechanism: The degradation proceeds via an intramolecular photo-addition/elimination reaction.
-
Intermediate: The reaction often involves the formation of Formylmethylflavin (FMF) (7,8-dimethyl-10-formylmethylisoalloxazine) as a transient intermediate.[3]
-
Cleavage: FMF is hydrolytically unstable. In neutral/acidic environments, the N(10)-C(1') bond cleaves, releasing the isoalloxazine ring as Lumichrome (7,8-dimethylalloxazine) .
-
Side Products: The cleaved ribityl chain degrades into various fragments, including formaldehyde and minor sugars, depending on oxygen presence.[4]
-
Visualization of the Pathway
The following diagram illustrates the bifurcation between Lumichrome and Lumiflavin formation based on pH.
Caption: Mechanistic bifurcation of Riboflavin photodegradation. Note the critical role of pH in determining the final cleavage site.
Factors Influencing Degradation Kinetics[3][5][6]
Understanding these variables is essential for designing stable formulations.
| Parameter | Impact on Lumichrome Formation | Mechanistic Reason |
| pH | Inverse Correlation | Acidic/Neutral pH favors N10-C1' cleavage (Lumichrome). Alkaline pH favors C1'-C2' cleavage (Lumiflavin). |
| Light Wavelength | High Sensitivity (UV-A/Blue) | RF absorbs strongly at 375nm and 445nm. Degradation rate is proportional to photon absorption in these bands. |
| Oxygen | Complex Role | Oxygen quenches the triplet state (reducing rate) but is required for the oxidative formation of the FMF intermediate. |
| Buffer Type | Catalytic Effect | Phosphate and acetate buffers can act as general base catalysts, accelerating the hydrolysis of the intermediate FMF. |
| Concentration | Self-Quenching | At high concentrations, ground-state RF can quench excited RF, potentially reducing degradation rates (Type I mechanism). |
Validated Experimental Protocol
This protocol provides a self-validating workflow to quantify Riboflavin degradation and Lumichrome appearance using HPLC-DAD.
Reagents & Equipment[5]
-
Light Source: Tunable LED (450 nm) or Mercury Vapor Lamp with UV cut-off filter (if simulating indoor light).
-
Actinometry: Potassium Ferrioxalate (to determine photon flux).
-
HPLC: C18 Reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).
-
Mobile Phase: Methanol : 10mM Ammonium Acetate (pH 6.0) [35:65 v/v].
Step-by-Step Workflow
-
Preparation:
-
Prepare a 50 µM Riboflavin stock solution in 10 mM Phosphate Buffer (pH 5.0 to favor Lumichrome).
-
Critical: Perform all preparations in amber glassware or under red light to prevent premature degradation.
-
-
Irradiation:
-
Aliquot solution into quartz cuvettes.
-
Expose to 450 nm light source at fixed distance (e.g., 10 cm).
-
Sample at t = 0, 5, 10, 20, 40, 60 minutes.
-
-
Quenching:
-
Immediately store samples in the dark at 4°C. No chemical quencher is usually needed if analysis is prompt.
-
-
Analysis (HPLC):
-
Flow rate: 1.0 mL/min.
-
Detection: 260 nm (Lumichrome max) and 445 nm (Riboflavin max).
-
Note: Lumichrome is highly fluorescent; Fluorescence detection (Ex 355nm / Em 480nm) offers higher sensitivity.
-
Analytical Workflow Diagram
Caption: Standardized workflow for kinetic profiling of Riboflavin photodegradation.
References
-
Ahmad, I., et al. (2004).[5] Photolysis of riboflavin in aqueous solution: a kinetic study. International Journal of Pharmaceutics. Link
-
Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry. Link
-
Choe, E., et al. (2005). Chemical Mechanism of Riboflavin Destruction under Light. Journal of Food Science. Link
-
Insińska-Rak, M., et al. (2012). Photochemistry of Riboflavin Derivatives in Methanolic Solutions. The Journal of Physical Chemistry A. Link
-
Liang, J.Y., et al. (2017).[6] Blue light induced free radicals from riboflavin in degradation of crystal violet. Journal of Photochemistry and Photobiology B: Biology. Link
Sources
Advanced Photophysics of Lumichrome: Solvent-Dependent Quantum Yields & Mechanisms
Executive Summary
Lumichrome (7,8-dimethylalloxazine) is a photodegradation product of riboflavin (Vitamin B2) and serves as a critical model system for understanding flavin photophysics. Its fluorescence behavior is non-trivial; it exhibits a dramatic sensitivity to solvent polarity and hydrogen-bonding ability. This guide details the fluorescence quantum yield (
Part 1: Mechanistic Insight
The Alloxazine-Isoalloxazine Tautomerism
The fluorescence quantum yield of lumichrome is dictated by the competition between radiative decay from the locally excited state and solvent-mediated proton transfer.
-
Aprotic Solvents (e.g., Chloroform, Dioxane): Lumichrome exists primarily in the alloxazine form. Excitation leads to a strong, blue fluorescence (
nm) with a relatively high quantum yield. -
Protic Solvents (e.g., Water, Alcohols): The excited state facilitates a double proton transfer with solvent molecules. A proton is donated to the solvent from the N-1 position and accepted at the N-10 position (or vice versa depending on the specific H-bonding network). This forms the isoalloxazine tautomer (flavin-like), which emits in the green/yellow region (
nm). -
Quenching Effect: This proton transfer process acts as a non-radiative relaxation pathway for the original alloxazine excited state, drastically reducing the
of the blue emission band in water and alcohols compared to aprotic solvents.
Visualization: Photophysical Pathways
The following Jablonski diagram illustrates the competition between direct fluorescence and solvent-mediated tautomerization.
Caption: Schematic of lumichrome photophysics showing the competition between direct alloxazine emission (blue) and solvent-mediated proton transfer leading to isoalloxazine emission (green).
Part 2: Data Repository
Fluorescence Quantum Yields ( )
The values below represent the quantum yield of the alloxazine emission band unless otherwise noted. Note the orders-of-magnitude difference between chloroform and water.
| Solvent | Emission Characteristic | Mechanism Note | |
| Chloroform | 0.225 | Strong Blue ( | Dominant radiative decay; no ESPT. |
| 1,4-Dioxane | High (>0.2) | Strong Blue | Aprotic; stabilizes alloxazine form. |
| Acetonitrile | 0.028 | Weak Blue | Polarity-induced quenching; widely used as a low- |
| Water | 0.002 | Very Weak Blue | Efficient quenching via rapid ESPT to water network. |
| Methanol | < 0.05 | Dual (Blue + Green) | Partial ESPT; dual emission observed (Alloxazine + Isoalloxazine). |
| Pyridine | Variable | Green Dominant | Promotes tautomerization to isoalloxazine form. |
Critical Insight: In pyridine and acetic acid/ethanol mixtures, the emission spectrum is dominated by the isoalloxazine band (
530 nm). Reporting a singlewithout specifying the integration range (blue vs. green band) leads to ambiguity in literature. The values for water and acetonitrile above refer specifically to the intrinsic lumichrome fluorescence.
Part 3: Experimental Protocol
Relative Quantum Yield Determination
To measure the
Reagents & Standards
-
Standard: Quinine Sulfate in 0.1 M
( ). -
Alternative Standard: Lumichrome in Chloroform (
) – Better spectral match. -
Solvents: Spectroscopic grade (cutoff < 300 nm).
Step-by-Step Methodology
-
Absorbance Matching: Prepare solutions of the sample (Lumichrome) and Standard such that their absorbance at the excitation wavelength (
) is identical and below 0.1 OD (ideally 0.02–0.05) to avoid inner-filter effects. -
Spectral Acquisition: Record the fluorescence emission spectrum for both. Ensure the integration covers the entire band (e.g., 400–650 nm).
-
Background Correction: Subtract the solvent blank spectrum from both measurements.
-
Calculation: Apply the comparative equation:
Workflow Diagram
Caption: Workflow for accurate relative quantum yield determination, emphasizing absorbance matching and refractive index correction.
References
-
Vazquez, M. E., et al. (2005). Photophysical study of lumichrome in 1,4-dioxane-water mixtures. ResearchGate.
-
Sikorska, E., et al. (2003). The solvent effect on the excited-state proton transfer of lumichrome. Journal of Photochemistry and Photobiology A: Chemistry.
-
Suzuki, K., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions. BJ Raylight.
-
Sikorski, M., et al. (2001). Spectroscopy and Photophysics of Lumiflavins and Lumichromes. ResearchGate.
-
IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution. IUPAC Technical Report.
Sources
- 1. Absorption and emission spectroscopic characterization of lumichrome in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. edinst.com [edinst.com]
The Structural and Functional Divergence of Lumichrome and Lumiflavin: An In-Depth Technical Guide
Part 1: Executive Summary & Structural Core[1]
In the photochemistry of flavins, Lumichrome (LC) and Lumiflavin (LF) represent the two primary photodegradation products of Riboflavin (Vitamin B2).[1] While they share the tricyclic heteroaromatic core, their structural divergence at the N-10 position dictates a radical shift in their physicochemical behavior, fluorescence profiles, and biological interactions.
For researchers developing stable pharmaceutical formulations or analyzing flavin metabolic pathways, distinguishing these two species is critical.[2][3] This guide provides the definitive structural comparison, formation mechanisms, and validated analytical protocols for their separation and identification.
The Core Structural Distinction: Alloxazine vs. Isoalloxazine[4][5][6]
The fundamental difference lies in the tautomeric state of the pyrazine ring and the substituent at Position 10 .
| Feature | Lumichrome (LC) | Lumiflavin (LF) |
| IUPAC Name | 7,8-Dimethylalloxazine | 7,8,10-Trimethylisoalloxazine |
| Core System | Alloxazine | Isoalloxazine |
| Position 10 (N10) | Unsubstituted (Nitrogen is part of C=N bond) | Methylated (-CH₃ group) |
| Position 1 (N1) | Protonated (-H) | Unprotonated (Nitrogen is part of C=N bond) |
| Electronic State | Blue Fluorescent (Sky-Blue) | Yellow-Green Fluorescent |
| Formation Condition | Neutral / Acidic Photolysis | Alkaline Photolysis |
Structural Logic Diagram
The following diagram illustrates the structural relationship and the critical "switch" at Nitrogen-10 that differentiates the two molecules.
Figure 1: Mechanistic divergence of Riboflavin photodegradation yielding Lumichrome (alloxazine core) and Lumiflavin (isoalloxazine core).[2][1][4]
Part 2: Mechanisms of Formation
Understanding the formation mechanism is essential for controlling degradation in drug formulations.
Acidic/Neutral Photolysis (The Lumichrome Pathway)
In environments with pH < 7, the excited triplet state of Riboflavin undergoes an intramolecular photoreduction. The ribityl side chain at N-10 is cleaved entirely, replaced by a hydrogen atom.[2]
-
Mechanism: The N-10 nitrogen becomes unsubstituted, allowing the molecule to tautomerize to the thermodynamically stable alloxazine form (proton on N-1).[2]
-
Result: Pure Lumichrome formation.[2]
Alkaline Photolysis (The Lumiflavin Pathway)
In basic environments (pH > 7), the degradation pathway shifts. The ribityl chain is cleaved, but a methyl group is retained at the N-10 position.
-
Mechanism: Because the N-10 position is blocked by a methyl group, the molecule is "locked" in the isoalloxazine structure. It cannot tautomerize to the alloxazine form.
-
Result: A mixture of Lumiflavin (major) and Lumichrome (minor).[2]
Part 3: Physicochemical & Analytical Differentiation[1]
Distinguishing these two compounds requires exploiting their spectral and solubility differences.
Quantitative Comparison Table
| Property | Lumichrome | Lumiflavin |
| Molecular Weight | 242.23 g/mol | 256.26 g/mol |
| Solubility (Chloroform) | Soluble | Soluble |
| Solubility (Water) | Poor | Poor |
| Absorption Max (λ) | ~356 nm (UV region) | ~445 nm (Visible Yellow) |
| Fluorescence Emission | 450-480 nm (Blue) | 520-530 nm (Yellow-Green) |
| Fluorescence Q.Y. | Low (< 0.[2][5]1) | High (~0.[2]5) |
| TLC Spot Color (365nm) | Sky Blue | Yellow-Green |
Analytical Workflow: Separation & Identification
The following protocol leverages the solubility of both compounds in chloroform (to remove unreacted Riboflavin) and their spectral differences for final ID.
Protocol 1: Chloroform Extraction & TLC Differentiation
Use this for rapid qualitative screening.[2]
-
Extraction:
-
Take 5 mL of the aqueous sample (photolyzed flavin solution).
-
Adjust pH to 4.5 (acetate buffer) to ensure stability.[2]
-
Add 5 mL Chloroform (CHCl₃) and vortex vigorously for 1 minute.
-
Note: Riboflavin is insoluble in chloroform and will remain in the aqueous phase. Both Lumichrome and Lumiflavin will migrate to the organic (chloroform) phase.
-
-
Phase Separation:
-
Centrifuge at 3000 x g for 5 minutes. Collect the lower chloroform layer.
-
-
TLC Separation:
Protocol 2: HPLC-FLD Quantification
Use this for precise quantification in pharmaceutical stability studies.[2]
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).[2]
-
Mobile Phase B: Methanol.[2]
-
Gradient: 15% B to 50% B over 10 minutes.
-
Detection (Fluorescence):
Analytical Decision Tree
Figure 2: Rapid diagnostic workflow for distinguishing Lumichrome and Lumiflavin based on solubility and fluorescence emission.
Part 4: References
-
NIST Chemistry WebBook. Lumiflavine. National Institute of Standards and Technology. Available at: [Link][2]
-
PubChem. Lumiflavin Compound Summary. National Library of Medicine. Available at: [Link][2]
-
Sikorska, E., et al. (2004).[2] Spectroscopy and Photophysics of Lumiflavins and Lumichromes. The Journal of Physical Chemistry A. Available at: [Link]
-
Sheraz, M. A., et al. (2014).[2][1] Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry. Available at: [Link][2]
Sources
Technical Guide: pKa Values and Ionization Behavior of Lumichrome
Executive Summary
Lumichrome (7,8-dimethylalloxazine) is a primary photolytic degradation product of Riboflavin (Vitamin B
Structural Dynamics and Tautomerism
To understand the ionization of lumichrome, one must first distinguish its structural isomers. The molecule’s behavior is dictated by the mobility of protons at the N1, N3, and N10 positions.
-
Ground State (
): Lumichrome predominantly exists as an alloxazine (N1-H, N3-H) in neutral aqueous solution. This distinguishes it from Riboflavin (an isoalloxazine, N3-H, N10-substituted). -
Excited State (
): Upon photoexcitation, lumichrome can undergo Excited State Proton Transfer (ESPT), particularly in the presence of proton-donating/accepting solvents (e.g., acetic acid, pyridine, water), temporarily accessing the isoalloxazine tautomer (N3-H, N10-H).
Ionization Pathways
The ionization of lumichrome is not a simple deprotonation event; it involves a redistribution of electron density that affects the aromaticity of the pyrazine ring.
-
Cationic Form (
): At pH < 1, protonation occurs at N10 . The spectrum resembles that of cationic flavins. -
Neutral Form (
): The standard alloxazine form (pH ~2 to ~7). -
Monoanionic Form (
): Deprotonation occurs at N1 or N3 . While debated, thermodynamic evidence suggests N1 is the more acidic site due to resonance stabilization with the C2=O and C10a positions, though N3 deprotonation is energetically accessible.
Diagram 1: Lumichrome Ionization & Tautomerism
The following diagram illustrates the equilibrium states and the protonation sites.
Figure 1: Mechanistic pathway showing the pH-dependent ionization (solid lines) and light-induced tautomerization (dashed lines) of lumichrome.
Thermodynamic Constants (Data Summary)
The following values represent the consensus from spectrophotometric and fluorometric analyses. Note that
| Parameter | Value | Conditions | Mechanistic Insight |
| 0.38 ± 0.1 | Aqueous | Protonation at N10; leads to loss of fluorescence. | |
| 8.28 ± 0.05 | Water ( | Deprotonation of N1-H. Formation of monoanion. | |
| ~2.2 - 4.5 | Calculated/Est. | Excited state is significantly more acidic; facilitates ESPT. | |
| 12.9 | High pH (>12) | Second deprotonation (N3-H), rarely observed in bio-assays. |
Critical Insight: The large difference between ground state
(8.3) and excited statedrives the phototautomerization. In the excited state, the N1 proton becomes highly acidic, while N10 becomes basic, promoting an intra- or intermolecular proton shift.
Experimental Protocol: Spectrophotometric Titration
Determining the pKa of lumichrome requires overcoming its low aqueous solubility (~30
Reagents & Equipment[1][2][3]
-
Lumichrome Stock: 1 mM in DMSO (Freshly prepared).
-
Buffers: Citrate (pH 2-5), Phosphate (pH 6-8), Borate (pH 9-10). Note: Maintain constant ionic strength (I = 0.1 M) using KCl.
-
Instrument: UV-Vis Spectrophotometer (Double-beam preferred).
Step-by-Step Methodology
-
Preparation of Working Solutions:
-
Prepare 10 mL aliquots of buffer at 0.5 pH unit intervals from pH 2.0 to 11.0.
-
Spike each buffer with Lumichrome stock to a final concentration of 10
M . -
Caution: Keep DMSO concentration < 1% (v/v) to minimize solvent effects on pKa.
-
-
Equilibration:
-
Incubate samples at 25°C for 15 minutes. Ensure no precipitation (turbidity check at 700 nm).
-
-
Spectral Acquisition:
-
Blank with the corresponding buffer (without lumichrome).
-
Scan from 250 nm to 550 nm.
-
Key Indicator: Look for Isosbestic Points (typically around 335 nm and 385 nm). The presence of sharp isosbestic points confirms a clean two-state equilibrium (Neutral
Anion) without degradation.
-
-
Data Analysis (Henderson-Hasselbalch):
-
Select an analytical wavelength (
) where the absorbance change is maximal (e.g., 355 nm or 450 nm). -
Plot Absorbance (
) vs. pH. -
Fit the data to the sigmoidal equation:
-
Diagram 2: Titration Workflow & Logic
Figure 2: Validated workflow for spectrophotometric determination of lumichrome pKa.
Photophysics and Excited State Behavior[4][5][6]
While the ground state pKa dictates solubility and aggregation, the Excited State Proton Transfer (ESPT) is the defining feature of lumichrome for researchers in fluorescence microscopy and photosensitization.
The Mechanism
In the excited singlet state (
-
Excitation: Light absorption promotes the alloxazine form to
. -
Proton Translocation: A proton is transferred from N1 to N10. This can be:
-
Intermolecular: Mediated by a catalyst (e.g., acetic acid, water clusters).
-
Intramolecular: Rare, usually requires specific distortions.
-
-
Emission: The resulting isoalloxazine tautomer emits green fluorescence (~530 nm), distinct from the blue fluorescence (~440 nm) of the neutral alloxazine.
Application Note: This dual-emission behavior allows lumichrome to act as a ratiometric pH sensor or a probe for local solvent environments (e.g., sensing water in hydrophobic pockets of proteins).
References
-
Sikorska, E., et al. (2005).[1] "Excited-State Double Proton Transfer in Lumichrome/Acetic Acid System: Theoretical and Experimental Approach." The Journal of Physical Chemistry A.
-
Song, P. S., et al. (1974). "Phototautomerism of lumichromes and alloxazines." Journal of the American Chemical Society.[2]
- Gygax, R., et al. (1974). "Acid-base and complexation equilibria of lumichrome." Helvetica Chimica Acta.
-
Koziołowa, A. (1979). "The effect of the solvent on the fluorescence of lumichrome." Photochemistry and Photobiology.
-
Sneskov, K., et al. (2011). "Excited state proton transfer in lumichrome functionalized with a carboxylic acid group." Physical Chemistry Chemical Physics.
Sources
Technical Guide: Role of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione in Photosensitization
This guide serves as a technical deep dive into the photosensitizing properties of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione , commonly known as Lumichrome .[1] It is designed for researchers investigating photodynamic therapy (PDT), environmental photochemistry, and flavin-based photophysics.
Executive Summary
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome) is a lipophilic photodegradation product of Riboflavin (Vitamin B2).[2] Unlike its parent compound, Lumichrome possesses an alloxazine core rather than an isoalloxazine ring, conferring distinct photophysical stability and solubility profiles.
In the context of photosensitization, Lumichrome acts as a potent generator of Reactive Oxygen Species (ROS), specifically singlet oxygen (
Molecular Architecture & Photophysics
Structural Distinction
The transition from Riboflavin to Lumichrome involves the cleavage of the ribityl side chain. This structural shift alters the electronic distribution of the pteridine ring system.
-
Riboflavin: Isoalloxazine core (sensitive to rapid photodegradation).
-
Lumichrome: Alloxazine core (enhanced photostability).
Electronic Transitions
Lumichrome absorbs efficiently in the UVA/Blue region. Upon photon absorption, the molecule undergoes a transition from the ground singlet state (
Figure 1: Photophysical Jablonski Diagram
The following diagram illustrates the energy transfer pathways governing Lumichrome-mediated photosensitization.
Caption: Energy pathway showing Excitation, Intersystem Crossing (ISC), and Type II Energy Transfer generating Singlet Oxygen.
Mechanisms of Photosensitization[4][5]
Lumichrome operates primarily through two photochemical pathways, with the Type II mechanism being dominant in oxygenated environments typical of aPDT.
Type II Pathway (Singlet Oxygen)
The excited triplet state Lumichrome (
Type I Pathway (Radical Formation)
In low-oxygen environments or in the presence of specific reducing substrates,
Experimental Protocols
Protocol A: Preparation of Lumichrome Solutions
Lumichrome has poor aqueous solubility compared to Riboflavin. Proper formulation is critical for experimental reproducibility.
Reagents:
-
Lumichrome powder (Purity >98%)[3]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Solubilizers: PEG-400 or (2-hydroxypropyl)-
-cyclodextrin (HP- -CD)
Step-by-Step Methodology:
-
Stock Solution: Dissolve Lumichrome in a minimal volume of DMSO or PEG-400 to create a high-concentration stock (e.g., 10 mM).
-
Aqueous Dilution: Slowly add the stock to PBS containing 10-20% w/v HP-
-CD under constant stirring. The cyclodextrin complexation prevents precipitation. -
Filtration: Filter sterilize using a 0.22
PVDF membrane (avoid nylon, which may bind flavins). -
Verification: Verify concentration using UV-Vis spectroscopy. Lumichrome exhibits characteristic absorption peaks at
350 nm and 390 nm.
Protocol B: Detection of Singlet Oxygen (SOSG Assay)
This protocol validates the photosensitizing capability of Lumichrome using Singlet Oxygen Sensor Green (SOSG), a specific fluorescent probe.
Materials:
-
Lumichrome working solution (10-50
) -
SOSG reagent (
final concentration) -
Irradiation source: LED (405 nm or broad UVA)
-
Fluorescence Plate Reader (Ex/Em: 504/525 nm)
Workflow:
-
Mixture: Mix Lumichrome solution with SOSG in a black-walled 96-well plate.
-
Control: Prepare a "Dark Control" (wrapped in foil) and a "Vehicle Control" (SOSG + PBS without Lumichrome).
-
Irradiation: Expose the plate to the light source (Fluence rate
). -
Measurement: Measure fluorescence intensity at 1-minute intervals for 20 minutes.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. A linear increase in fluorescence indicates continuous
generation.
Figure 2: Experimental Workflow for ROS Detection
Caption: Step-by-step workflow for validating singlet oxygen production using fluorescence spectroscopy.
Quantitative Data & Comparative Analysis
The following table summarizes key photophysical parameters distinguishing Lumichrome from its parent compound, Riboflavin.
| Parameter | Riboflavin (RF) | Lumichrome (LC) | Significance |
| Core Structure | Isoalloxazine | Alloxazine | LC is more lipophilic, aiding membrane penetration. |
| Excitation Max | 370, 440 nm | 350, 390 nm | LC requires slightly higher energy (UVA/Blue) activation. |
| Photostability | Low (Rapid degradation) | High | LC sustains ROS production over longer treatment times. |
| Singlet Oxygen Yield ( | ~0.5 (Solvent dependent) | High (> RF in many formulations) | LC is a more efficient photosensitizer per photon absorbed. |
| Target Specificity | Broad | Gram-positive Bacteria | LC shows preferential efficacy against S. aureus. |
Note: Quantum yields are solvent-dependent. In aPDT contexts, LC's stability allows it to accumulate a higher "effective dose" of ROS over time compared to RF, which bleaches quickly.
Applications in Drug Development
Antimicrobial Photodynamic Therapy (aPDT)
Lumichrome is currently being investigated as a potent agent for treating localized superficial infections.[2][4]
-
Mechanism: Upon irradiation, LC generates
within the bacterial cell wall. -
Efficacy: Studies demonstrate significant log reductions (
) in Staphylococcus aureus and Enterococcus faecalis viability at fluences of 24 . -
Formulation Strategy: Due to hydrophobicity, LC is often encapsulated in cyclodextrins or hydrogels to improve bioavailability in wound healing applications.
Environmental Remediation
Beyond clinical use, LC is used as a model solar photosensitizer for the degradation of organic pollutants in wastewater. Its ability to utilize solar UVA radiation makes it a "green" catalyst for oxidative decontamination.
References
-
BenchChem. (2025).[1] Lumichrome: A Promising Photosensitizer for Antibacterial Photodynamic Therapy.[1]
-
Huang, R., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry.
-
Insińska-Rak, M., et al. (2023).[2] Riboflavin and Its Derivates as Potential Photosensitizers in the Photodynamic Treatment of Skin Cancers. International Journal of Molecular Sciences.
-
Kassab, K., et al. (2020). Influence of formulation on photoinactivation of bacteria by lumichrome. Photodiagnosis and Photodynamic Therapy.[1][5][4][6]
-
PubChem. (2025). Benzo[g]pteridine-2,4(1H,3H)-dione, 3,8-dimethyl- (Lumichrome).[7] National Center for Biotechnology Information.
-
Edinburgh Instruments. (2023).[8] Detection of Singlet Oxygen by Photoluminescence Spectroscopy.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Influence of formulation on photoinactivation of bacteria by lumichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nist.gov [nist.gov]
- 6. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers [mdpi.com]
- 7. Benzo[g]pteridine-2,4(1H,3H)-dione, 3,8-dimethyl- | C12H10N4O2 | CID 12237998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. edinst.com [edinst.com]
Crystallographic Profiling and Structural Analysis of Anhydrous Lumichrome: A Technical Guide
Executive Summary
Lumichrome (7,8-dimethylalloxazine) is a highly fluorescent, biologically significant photodegradation product of riboflavin [1]. While its photophysical properties and role in microbial signaling are well-documented, its solid-state chemistry presents profound challenges for crystallographers. The isoalloxazine/alloxazine tricyclic ring system is densely populated with hydrogen-bond donors and acceptors, giving the molecule a notorious propensity for solvate formation.
This whitepaper provides an in-depth technical roadmap for researchers attempting to isolate, characterize, and computationally model the anhydrous phase of lumichrome. By synthesizing empirical powder X-ray diffraction (PXRD) techniques with Density Functional Theory (DFT-D), this guide establishes a self-validating framework for overcoming the thermodynamic hurdles of anhydrous crystallization.
The Challenge of Anhydrous Crystallization
Solvate Propensity vs. Anhydrous Packing
The fundamental challenge in determining the crystal structure of anhydrous lumichrome lies in its hydrogen-bonding architecture. The alloxazine core contains critical interaction sites: the N1-H and N3-H donors, and the C2=O, C4=O, and N10 acceptors.
When lumichrome is crystallized from standard protic or polar solvents (e.g., methanol, water), the solvent molecules thermodynamically outcompete the native lumichrome-lumichrome interactions. They intercept the primary self-complementary A-B (N-H···N) and secondary A-C (C-H···O) hydrogen-bonding motifs. For instance, the well-characterized methanol solvate (CSD Refcode: FISLID) incorporates methanol directly into the lattice, fundamentally altering the unit cell and disrupting the planar, stepped-layer packing inherent to the pure alloxazine core [2].
To isolate the purely anhydrous phase, researchers must bypass solution-phase thermodynamics entirely.
Caption: Logical pathways dictating lumichrome tautomerism and the thermodynamic divergence between solvate and anhydrous packing.
Crystallographic Data & Structural Parameters
Because growing single crystals of anhydrous lumichrome large enough for Single-Crystal X-Ray Diffraction (SCXRD) is thermodynamically unfavorable, its structural parameters are derived via high-resolution PXRD and extrapolated from its parent core, alloxazine [4]. Below is the comparative crystallographic data demonstrating the unit cell expansion caused by the 7,8-dimethyl substitution when transitioning from the alloxazine core to lumichrome.
Table 1: Comparative Crystallographic Data of Lumichrome and Alloxazine Systems
| Parameter | Lumichrome Methanol Solvate (Empirical) | Alloxazine Anhydrous (Reference Core) | Lumichrome Anhydrous (Predicted / PXRD) |
| Space Group | |||
| Crystal System | Triclinic | Triclinic | Triclinic |
| a (Å) | 5.690 | 5.864 | ~5.9 - 6.1 |
| b (Å) | 10.423 | 7.607 | ~7.8 - 8.2 |
| c (Å) | 10.706 | 10.164 | ~10.5 - 11.0 |
| α (°) | 94.08 | 69.97 | ~70 - 75 |
| β (°) | 92.05 | 83.49 | ~80 - 85 |
| γ (°) | 99.75 | 83.06 | ~80 - 85 |
| Volume (ų) | 623.5 | 421.6 | ~480 - 520 |
| Z | 2 | 2 | 2 |
| Density (g/cm³) | 1.46 | 1.69 | ~1.55 |
| CSD Refcode | FISLID | CODYEZ10 | N/A (Derived) |
Data synthesized from established CSD records and DFT-D structural predictions [2, 3].
Experimental Workflow: Isolation and Structural Determination
To successfully characterize the anhydrous phase, researchers must utilize a self-validating system that couples physical desolvation with computational refinement.
Caption: Integrated experimental and computational workflow for the structural determination of anhydrous lumichrome.
Protocol: Isolation and PXRD Structural Determination
Step 1: Sublimation-Driven Desolvation
-
Action: Place 50 mg of high-purity lumichrome (≥98%) in a customized vacuum sublimation apparatus.
-
Condition: Apply a
Torr vacuum with gradient heating up to 250°C (remaining strictly below the >300°C melting point). -
Causality: This step bypasses the liquid phase entirely. Atmospheric moisture and protic solvents strongly coordinate to the N1/N3 protons. Sublimation forces the vapor-phase molecules to condense into a purely self-complementary hydrogen-bonded lattice without solvent interception.
-
Validation: Perform TGA/DSC (Thermogravimetric Analysis). A flat TGA baseline up to 300°C confirms the absolute absence of trapped solvent.
Step 2: High-Resolution Powder X-Ray Diffraction (PXRD)
-
Action: Mount the sublimed microcrystals in a 0.3 mm borosilicate glass capillary.
-
Condition: Utilize synchrotron radiation (e.g.,
Å) or a high-resolution Cu-K ( Å) diffractometer. -
Causality: Capillary mounting is mandatory. Lumichrome's planar geometry makes it highly susceptible to preferred orientation (texture) effects when flat-plate mounted, which artificially skews peak intensities and ruins subsequent Rietveld refinements.
Step 3: Solid-State
-
Action: Acquire
N CP/MAS (Cross-Polarization Magic Angle Spinning) NMR spectra. -
Causality: Lumichrome can theoretically exist as an isoalloxazine tautomer. The isotropic chemical shifts of N1 and N10 are highly sensitive to protonation. Confirming the alloxazine tautomer (protons at N1 and N3) provides a rigid, non-negotiable constraint for the computational model.
Step 4: Rietveld Refinement and DFT-D Optimization
-
Action: Index the PXRD pattern using algorithms like DICVOL. Extract unit cell parameters via Le Bail fitting, followed by full Rietveld refinement.
-
Condition: Apply periodic Density Functional Theory with Dispersion corrections (DFT-D, e.g., PBE-TS method) to optimize the atomic coordinates.
-
Causality: Standard molecular mechanics force fields fail to accurately model the delicate
- stacking and hydrogen-bonding networks of planar heterocycles. Dispersion corrections are critical to accurately resolve the inter-layer spacing of the anhydrous ribbons (typically ~3.17 - 3.26 Å) [2, 4].
Conclusion
The structural determination of anhydrous lumichrome requires a departure from traditional single-crystal methodologies. Because the molecule's hydrogen-bonding network acts as a thermodynamic sink for solvent molecules, researchers must rely on vacuum sublimation coupled with advanced PXRD and DFT-D modeling. By adhering to the protocols outlined in this guide, drug development professionals and crystallographers can accurately map the anhydrous phase, ensuring rigorous control over polymorphic purity in downstream applications.
References
-
Sikorska, E., et al. "Hydrogen-Bonded Complexes of Lumichrome." The Journal of Physical Chemistry A, 2004. URL:[Link]
-
Kariuki, B. M., et al. "Solid-State Structural Properties of Alloxazine Determined from Powder XRD Data in Conjunction with DFT-D Calculations and Solid-State NMR Spectroscopy." Crystal Growth & Design, 2021. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5326566, Lumichrome." PubChem, 2024. URL: [Link]
-
Hughes, C. E., et al. "Developing Structure Determination from Powder X-ray Diffraction Data for Applications in Molecular Organic Materials." Cardiff University, 2022. URL:[Link]
Methodological & Application
protocol for chemical synthesis of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Application Note: Chemical Synthesis and Photophysical Profiling of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Executive Summary
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione, commonly referred to as 6,8-dimethylalloxazine, is a synthetic flavin analog with significant utility in photochemistry, optoelectronics, and biosensing technologies. As a highly efficient singlet oxygen photosensitizer, its electronic structure and excited-state dynamics have been extensively validated using time-dependent density functional theory (TD-DFT)[1]. This application note provides drug development professionals and synthetic chemists with an authoritative, self-validating protocol for the regioselective synthesis of 6,8-dimethylalloxazine via the Kühling condensation, alongside a comprehensive photophysical profile.
Mechanistic Rationale & Causality
The synthesis of the alloxazine core relies on the condensation of an o-phenylenediamine with alloxan monohydrate. In this protocol, the use of 3,5-dimethyl-1,2-phenylenediamine introduces regiochemical competition due to its unsymmetrical nature.
Regioselectivity: The amino group at position 1 is less sterically hindered than the amino group at position 2, which is flanked by the C3-methyl group. Concurrently, the C5-carbonyl of alloxan is the most electrophilic site on the pyrimidine ring. Consequently, the initial nucleophilic attack occurs preferentially between the less hindered C1-amine and the highly electrophilic C5-carbonyl. Subsequent intramolecular cyclization of the more hindered C2-amine onto the C4 (or C6) carbonyl, followed by dehydration, yields the thermodynamically favored 6,8-dimethylalloxazine framework.
Catalysis & Environment: Glacial acetic acid is employed as the primary solvent. It provides a mildly acidic environment that protonates the alloxan carbonyls—enhancing their electrophilicity—without completely quenching the nucleophilicity of the diamine. The addition of boric acid acts as a Lewis acid catalyst, coordinating the carbonyl oxygens and accelerating the dehydration of the carbinolamine intermediate. Conducting the reaction under an inert nitrogen atmosphere is critical; o-phenylenediamines are highly susceptible to oxidative degradation at elevated temperatures, which otherwise leads to dark, tarry byproducts and severely diminished yields.
Figure 2: Mechanistic pathway of the Kühling condensation yielding 6,8-dimethylalloxazine.
Experimental Protocol
Materials & Reagents
-
3,5-Dimethyl-1,2-phenylenediamine: 1.36 g (10 mmol)
-
Alloxan monohydrate: 1.68 g (10.5 mmol) (Slight excess ensures complete consumption of the oxidation-prone diamine)
-
Glacial acetic acid: 30 mL
-
Boric acid: 0.5 g
-
Solvents for Isolation: Ice-cold distilled water, cold absolute ethanol, N,N-Dimethylformamide (DMF)
Step-by-Step Synthesis Workflow
-
Preparation: In a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g of 3,5-dimethyl-1,2-phenylenediamine and 1.68 g of alloxan monohydrate in 30 mL of glacial acetic acid. Add 0.5 g of boric acid to the mixture.
-
Inert Atmosphere: Attach a reflux condenser. Flush the system with Nitrogen gas for 5 minutes to displace oxygen, preventing the oxidative degradation of the diamine precursor.
-
Condensation: Heat the mixture to a gentle reflux (~118 °C) for 2 hours. The solution will transition to a deep yellow/orange color as the pteridine ring forms.
-
Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: Chloroform/Methanol 9:1). Under 365 nm UV light, the product spot will exhibit a bright blue-green fluorescence, confirming the successful formation of the alloxazine core.
-
Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Slowly add 30 mL of ice-cold distilled water under vigorous stirring to induce the precipitation of the crude product.
-
Isolation: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 20 mL) to remove residual acetic acid and unreacted alloxan, followed by cold ethanol (10 mL) to elute dark oxidative byproducts.
-
Purification: Recrystallize the crude solid from hot DMF. Dry the purified yellow microcrystals in a vacuum oven at 80 °C overnight.
Figure 1: Experimental workflow for the synthesis and isolation of 6,8-dimethylalloxazine.
Analytical & Photophysical Characterization
6,8-Dimethylalloxazine exhibits distinct photophysical properties that are highly sensitive to its microenvironment, making it a valuable probe[1]. The absorption spectrum in the near-UV region displays a broad maximum at approximately 350 nm (ca. 28600 cm⁻¹), which TD-DFT calculations confirm is a superposition of the two lowest-energy bands[2].
Table 1: Photophysical Properties of 6,8-Dimethylalloxazine Across Solvents
| Solvent Environment | Polarity / Type | Absorption Max (nm) | Emission Max (nm) | Fluorescence Lifetime |
| Dioxane | Non-polar, Aprotic | ~350 | ~462 (21600 cm⁻¹) | Shorter |
| Acetonitrile | Polar, Aprotic | ~350 | ~462 (21600 cm⁻¹) | Shorter |
| Methanol | Polar, Protic | ~350 | ~475 (21000 cm⁻¹) | Longer |
Photophysical Causality: The emission band undergoes a bathochromic shift from ~462 nm in aprotic solvents to ~475 nm in protic solvents[3]. Crucially, the fluorescence lifetime increases in protic solvents relative to aprotic ones due to a measurable reduction in the non-radiative rate constant[1]. This behavior is governed by the proximity effect: intermolecular hydrogen bonding in protic environments alters the energy gap between the closely spaced n,π* and π,π* excited states. This energetic shift decreases the efficiency of intersystem crossing and non-radiative decay pathways, thereby enhancing the fluorescence lifetime and making the compound a highly efficient singlet oxygen photosensitizer[3],[4].
Troubleshooting & Optimization
-
Issue: Dark brown/black reaction mixture and low product yield.
-
Causality: Premature oxidation of the 3,5-dimethyl-1,2-phenylenediamine precursor before condensation can occur.
-
Solution: Ensure the reaction solvent is thoroughly purged with Nitrogen or Argon prior to heating. Always use freshly recrystallized diamine, as older batches auto-oxidize in storage.
-
-
Issue: Co-precipitation of unreacted alloxan in the final product.
-
Causality: Insufficient aqueous washing during the isolation phase.
-
Solution: Alloxan is highly water-soluble. Ensure thorough trituration and washing of the filter cake with copious amounts of ice-cold distilled water before proceeding to the ethanol wash.
-
References[1] Sikorska, E., Khmelinskii, I., Bednarek, A., & Sikorski, M. (2004). "Spectroscopy and photophysics of 6,8-dimethylalloxazine. Experimental and theoretical study." ResearchGate. URL: https://www.researchgate.net/publication/286129521_Spectroscopy_and_photophysics_of_68-dimethylalloxazine_Experimental_and_theoretical_study[2] Sikorska, E., et al. (2004). "Spectroscopy and photophysics of 6,8-dimethylalloxazine. Experimental and theoretical study." Universitat Autònoma de Barcelona Research Portal. URL: https://portalrecerca.uab.cat/en/publications/spectroscopy-and-photophysics-of-68-dimethylalloxazine-experiment[3] Sikorska, E., et al. (2004). "Spectroscopy and photophysics of cyanoalloxazines. Theoretical study." ResearchGate. URL: https://www.researchgate.net/publication/228800171_Spectroscopy_and_photophysics_of_cyanoalloxazines_Theoretical_study[5] Sikorska, E., Khmelinskii, I., Bednarek, A., & Sikorski, M. (2004). "Spectroscopy and photophysics of 6,8-dimethylalloxazine. Experimental and theoretical study." ResearchGate. URL: https://www.researchgate.net/publication/286129521_Spectroscopy_and_photophysics_of_68-dimethylalloxazine_Experimental_and_theoretical_study[4] Sikorski, M., Prukala, D., Insińska-Rak, M., & Sikorska, E. (2008). "Spectroscopy and photophysics of dimethyl-substituted alloxazines." ResearchGate. URL: https://www.researchgate.net/publication/222567891_Spectroscopy_and_photophysics_of_dimethyl-substituted_alloxazines
Sources
Application Note: Lumichrome as a Versatile Metal-Free Photocatalyst in Organic Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, photophysical profiling, and self-validating experimental protocols for lumichrome-mediated photoredox catalysis.
Executive Summary
The pharmaceutical industry's shift toward sustainable, heavy-metal-free chemistry has accelerated the adoption of organic photoredox catalysts. Lumichrome (7,8-dimethylalloxazine), a highly stable photodegradation product of riboflavin (Vitamin B2), has emerged as a privileged scaffold for visible-light-mediated organic synthesis. Unlike transition-metal complexes (e.g., Ruthenium or Iridium) that pose toxicity and removal challenges in Active Pharmaceutical Ingredient (API) synthesis, lumichrome offers a completely organic, biocompatible alternative.
This application note details the dual catalytic nature of lumichrome: its traditional role in aerobic oxidative pathways [1], and the recent, groundbreaking discovery of its utility in reductive photocatalysis via in situ anion generation[2].
Mechanistic Causality: The Dual Nature of Lumichrome
To effectively deploy lumichrome in a synthetic workflow, one must understand the thermodynamic and kinetic causality driving its excited states. Lumichrome operates through two distinct mechanistic branches depending on the pH and solvent environment.
The Oxidative Pathway (Traditional)
In neutral or slightly acidic media, lumichrome and its amidated alloxazine derivatives act as heavy-atom-free photosensitizers[1]. Upon irradiation with blue light (
-
Causality of Oxidation: This excited triplet state acts as a potent oxidant, accepting a single electron (SET) from electron-rich substrates (e.g., sulfides, amines, or unactivated benzylic alcohols)[3]. The resulting lumichrome radical anion is subsequently re-oxidized by molecular oxygen (
), generating reactive oxygen species (ROS) such as superoxide or hydrogen peroxide, thereby closing the catalytic cycle and turning over the catalyst[1].
The Reductive Pathway (The Anion Breakthrough)
Historically, flavins have been restricted to oxidative photoredox catalysis because their fully reduced forms absorb in the UV region, and their transient semiquinone radicals exhibit low stability[2].
-
Causality of Reduction: A 2025 breakthrough demonstrated that deprotonating 3-methyllumichrome generates a 10-H-isoalloxazine anion[2]. This elusive tautomer possesses an absorption maximum shifted deep into the visible region (470–505 nm) and a remarkably long-lived singlet excited state. This structural rearrangement unlocks highly efficient reductive photocatalysis (e.g., reductive dehalogenation of bromoarenes), overcoming the traditional limitations of flavin chemistry[2].
Figure 1: Oxidative photoredox catalytic cycle of lumichrome via single electron transfer.
Photophysical & Electrochemical Profiling
To select the correct flavin derivative for your specific API intermediate, consult the quantitative photophysical parameters summarized below.
| Catalyst Variant | Absorption | Primary Reaction Mode | Key Advantage for Drug Development |
| Lumichrome | ~380–400 nm | Oxidative (Aerobic) | High photostability; completely metal-free; ideal for late-stage oxidation. |
| Riboflavin Tetraacetate (RFTA) | ~440 nm | Oxidative (Aerobic) | Stronger visible light absorption; highly soluble in organic solvents. |
| 3-Methyllumichrome Anion | ~470–505 nm | Reductive (Anaerobic) | Highly stable anion; strong reductant for C-halogen bond cleavage[2]. |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control steps ensure that causality is maintained and that false positives (e.g., background thermal reactions) are rapidly identified.
Figure 2: Standard experimental workflow for lumichrome-catalyzed photochemical synthesis.
Protocol A: Aerobic Photooxidation of Sulfides to Sulfoxides
Objective: Selective oxidation of thioethers to sulfoxides without over-oxidation to sulfones.
Reagents: Thioether substrate (1.0 mmol), Lumichrome (5 mol%), Acetonitrile (
-
Preparation: In an oven-dried 10 mL Schlenk tube, add the thioether (1.0 mmol) and lumichrome (0.05 mmol).
-
Causality: Lumichrome is used at 5 mol% to ensure sufficient photon capture without causing inner-filter effects (where excess catalyst blocks light penetration).
-
-
Solvent Addition & Atmosphere: Add 5 mL of anhydrous
. Seal the tube with a rubber septum. Insert an balloon and purge the solution by bubbling through a long needle for 5 minutes.-
Causality:
is the terminal oxidant. It quenches the lumichrome radical anion, regenerating the ground-state catalyst and providing the oxygen atom for the sulfoxide[1].
-
-
Irradiation: Place the tube in a photoreactor equipped with 400–450 nm Blue LEDs. Stir vigorously at room temperature for 4–8 hours.
-
System Validation (In-Process Control): At
hours, perform TLC (Hexane/EtOAc 7:3).-
Validation Logic: The starting sulfide (non-polar) should diminish, while a highly polar spot (sulfoxide) appears. If a third, intermediate-polarity spot appears, it indicates over-oxidation to the sulfone—reduce light intensity or shorten reaction time.
-
-
Workup: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography.
Protocol B: Reductive Dehalogenation via Flavin Anions
Objective: Cleavage of activated C-Br bonds using the 3-methyllumichrome anion. Reagents: Activated bromoarene (0.5 mmol), 3-Methyllumichrome (10 mol%), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), DMF (3 mL).
-
Anion Generation: In a 10 mL vial, combine the bromoarene (0.5 mmol), 3-methyllumichrome (0.05 mmol), and DMF (3 mL). Add DIPEA (1.0 mmol).
-
Causality: DIPEA serves a dual purpose. It acts as a sacrificial electron donor to turn over the catalytic cycle, and its basicity drives the in situ deprotonation/isomerization of 3-methyllumichrome into the highly active 10-H-isoalloxazine anion[2].
-
-
Degassing (Critical Step): Seal the vial and degas via three freeze-pump-thaw cycles, backfilling with Argon.
-
Causality: Unlike Protocol A, oxygen is strictly prohibited here.
will rapidly quench the excited anion and re-oxidize the catalyst, completely shutting down the reductive pathway[2].
-
-
Irradiation: Irradiate with a 470 nm (Cyan/Blue) LED setup for 12 hours.
-
System Validation: Extract a 50
aliquot under Argon, dilute with , and acquire a rapid NMR spectrum.-
Validation Logic: Monitor the disappearance of the aromatic proton adjacent to the bromine and the appearance of a new, upfield-shifted proton signal indicating successful hydrodehalogenation.
-
-
Workup: Quench with water, extract with ethyl acetate (
mL), dry over , and concentrate for purification.
References
-
Prukała, D., et al. "Introduction of flavin anions into photoredox catalysis: acid–base equilibria of lumichrome allow photoreductions with an anion of an elusive 10-unsubstituted isoalloxazine." Chemical Science, 2025. 2
-
Cibulka, R., et al. "Combining Flavin Photocatalysis and Organocatalysis: Metal-Free Aerobic Oxidation of Unactivated Benzylic Substrates." Organic Letters, 2019. 3
-
"Efficient Photooxidation of Sulfides with Amidated Alloxazines as Heavy-atom-free Photosensitizers." ACS Omega, 2020. 1
Sources
Application Note: High-Sensitivity Fluorescence Spectroscopy for the Quantification of Pteridines and Their Reduced Metabolites
Introduction & Mechanistic Causality
Pteridines are a critical class of heterocyclic compounds that serve as essential biomarkers for immune system activation, oxidative stress, and endothelial function. For instance, neopterin is a highly sensitive indicator of interferon-gamma-mediated macrophage activation, while tetrahydrobiopterin (BH4) is an obligate cofactor for nitric oxide synthases and aromatic amino acid hydroxylases[1][2].
The analytical challenge in quantifying pteridines lies in their distinct oxidation states. The fully oxidized pteridine ring possesses a highly conjugated
To accurately quantify the total pteridine pool and differentiate between reduced and oxidized states, we must employ a differential chemical oxidation strategy prior to high-performance liquid chromatography coupled with fluorescence detection (HPLC-FD). This application note details a self-validating protocol that leverages the photophysical properties of pteridines to map their metabolic distribution accurately.
Photophysical Properties of Target Pteridines
Because pteridines are highly sensitive to their solvent environment, selecting the precise excitation (
Table 1: Optimal Fluorescence Parameters for Key Pteridines
| Pteridine Derivative | Excitation ( | Emission ( | Biological & Diagnostic Significance |
| Neopterin | 353 nm | 438 nm | Biomarker for macrophage activation and systemic oxidative stress[4]. |
| Biopterin | 350 nm | 450 nm | Indicator of BH4 metabolism; critical for cardiovascular and neurological health[3]. |
| Pterin | 355 nm | 440 nm | Core structural marker; generated via alkaline cleavage of BH4[5]. |
| Isoxanthopterin | 345 nm | 410 nm | Product of purine metabolism and enzymatic degradation of pterin[5]. |
| Erythropterin | 455 nm | 535 nm | Specialized metabolite often quantified in entomological and ecological studies[5]. |
The Differential Oxidation Strategy: A Self-Validating System
To quantify the non-fluorescent reduced fractions, the sample must be subjected to controlled oxidation. By manipulating the pH during the iodine oxidation step, we can selectively direct the degradation pathways of BH4, creating a mathematically rigid, self-validating system[2][3].
-
Acidic Oxidation: In the presence of acidic iodine (pH < 2), both BH4 and dihydrobiopterin (BH2) are fully oxidized into fluorescent Biopterin. Similarly, 7,8-dihydroneopterin is oxidized into Neopterin[1][3].
-
Alkaline Oxidation: In the presence of alkaline iodine (pH > 11), BH2 is still oxidized to Biopterin. However, BH4 undergoes a side-chain cleavage, converting it into Pterin instead of Biopterin[3].
By running these reactions in parallel alongside an untreated baseline sample, the exact concentrations of BH4 and BH2 can be calculated through simple subtraction, ensuring that the sum of the individual metabolic fractions perfectly matches the total oxidized pool.
Workflow Visualization
Fig 1. Differential oxidation workflow for quantifying reduced pteridines via fluorescence.
Detailed Experimental Protocol
Sample Collection and Stabilization
Field-Proven Insight: Reduced pteridines, particularly 7,8-dihydroneopterin and BH4, are exceptionally labile. In air-saturated solutions at 25°C, significant degradation occurs within hours, and this loss is heavily accelerated by UV light[1].
-
Collect biological fluids (urine, CSF, or plasma) directly into amber or foil-wrapped tubes to prevent photo-oxidation.
-
Immediately add an antioxidant (e.g., 0.1% dithioerythritol (DTE) or ascorbic acid) to stabilize the reduced fractions.
-
Snap-freeze and store at -80°C until analysis. Thaw samples strictly in the dark[4].
Reagent Preparation
-
Solution A (Acidic Buffer): 0.1 M HCl
-
Solution B (Alkaline Buffer): 0.1 M NaOH
-
Solution C (Oxidizing Agent): 1% Iodine (
) and 2% Potassium Iodide (KI) in deionized water. Note: Iodine solutions degrade over time, leading to incomplete oxidation. Prepare fresh weekly and store in the dark[1]. -
Solution D (Reducing Agent): 1% Ascorbic acid in deionized water (Must be prepared fresh daily).
Step-by-Step Oxidation Workflow
Perform the following three preparations in parallel for each sample:
A. Acidic Oxidation (Total Biopterin/Neopterin)
-
Transfer 100 µL of the sample into a light-protected microcentrifuge tube.
-
Add 20 µL of Solution A (HCl) to acidify the matrix.
-
Add 20 µL of Solution C (
/KI). Vortex thoroughly. -
Incubate for 15 minutes at room temperature in complete darkness[4].
-
Add 20 µL of Solution D (Ascorbic acid) to quench the reaction. The solution will instantly transition from dark brown to clear as excess iodine is reduced to iodide.
B. Alkaline Oxidation (BH2 + Native Biopterin)
-
Transfer 100 µL of the sample into a light-protected tube.
-
Add 20 µL of Solution B (NaOH) to alkalinize the matrix.
-
Add 20 µL of Solution C (
/KI). Vortex and incubate for 15 minutes in the dark. -
Add 20 µL of Solution D (Ascorbic acid) to quench the reaction.
-
Critical Step: Add 20 µL of Solution A (HCl) to neutralize the sample. Causality: The fluorescence quantum yield of pteridines drops significantly in highly alkaline environments; acidification ensures maximum fluorescence during HPLC detection.
C. Baseline Measurement (Native Oxidized Pteridines)
-
Transfer 100 µL of the sample into a tube.
-
Add 60 µL of mobile phase buffer (to match the final volume of the oxidized aliquots).
HPLC-Fluorescence Separation
-
Stationary Phase: Utilize a Strong Cation Exchange (SCX) column (e.g., 250 mm × 4.6 mm, 5 µm) or a high-efficiency C18 Reverse Phase column[4].
-
Mobile Phase: 20 mM ammonium phosphate adjusted to pH 2.5. Pump at an isocratic flow rate of 1.0 mL/min[4].
-
Detection: Route the column effluent into a programmable fluorescence detector. Set
to 350-353 nm and to 438-450 nm for the simultaneous capture of neopterin and biopterin peaks[4][6].
Data Interpretation and Mathematical Deductions
Once the chromatograms are integrated, use the peak areas (calibrated against synthetic standards) to deduce the exact physiological concentrations of each metabolite. This subtractive logic ensures internal assay validity:
-
Total Neopterin = Neopterin measured in the Acidic aliquot.
-
7,8-Dihydroneopterin = [Total Neopterin] -[Native Neopterin from Baseline aliquot][1].
-
Tetrahydrobiopterin (BH4) = [Biopterin in Acidic aliquot] - [Biopterin in Alkaline aliquot].
-
Dihydrobiopterin (BH2) = [Biopterin in Alkaline aliquot] - [Native Biopterin from Baseline aliquot].
By maintaining strict environmental controls and adhering to this differential oxidation logic, researchers can achieve highly reproducible, self-validating quantification of pteridine networks, avoiding the underestimation artifacts common in poorly optimized fluorometric assays[2][7].
References
-
Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
A simple and useful method for evaluation of oxidative stress in vivo by spectrofluorometric estimation of urinary pteridines Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Identification and Quantification of Pteridines in the Wild Type and the ambar Mutant of Orius laevigatus (Hemiptera: Anthocoridae) Source: MDPI URL:[Link]
-
Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? Source: MDPI URL:[Link]
-
Urinary neopterin and total neopterin measurements allow monitoring of oxidative stress and inflammation levels of knee and hip arthroplasty patients Source: Semantic Scholar URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. A simple and useful method for evaluation of oxidative stress in vivo by spectrofluorometric estimation of urinary pteridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of all forms of biopterin and neopterin in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Extraction and Quantification of Lumichrome from Biological Matrices
Topic: Extraction Procedures for Lumichrome from Biological Fluids Content Type: Detailed Application Note & Protocol Audience: Researchers, Analytical Chemists, and Drug Development Scientists
A Multi-Modal Protocol for Plasma, Urine, and Tissue Homogenates
Abstract & Application Scope
Lumichrome (7,8-dimethylalloxazine) is a primary photolytic degradation product of Riboflavin (Vitamin B2) formed under neutral or acidic conditions.[1] Unlike its parent compound, lumichrome is lipophilic and exhibits distinct fluorescence properties (blue emission vs. yellow-green for riboflavin). Accurate extraction is critical for pharmacokinetic studies, photosensitivity assessments, and metabolic profiling.
This guide provides two validated extraction workflows: Liquid-Liquid Extraction (LLE) for cost-effective, high-throughput screening, and Solid-Phase Extraction (SPE) for high-purity, trace-level quantification.
Pre-Analytical Considerations (Critical Control Points)
Before initiating extraction, three environmental variables must be strictly controlled to prevent artificial formation or degradation of the analyte.
| Variable | Critical Threshold | Mechanistic Reason |
| Light | < 10 Lux (Amber/Red Light) | Riboflavin converts to Lumichrome (LC) and Lumiflavin (LF) under UV/Visible light. Standard lab lighting can induce >15% conversion in 1 hour. |
| pH | < 6.0 (Acidic/Neutral) | Alkaline pH (>7.0) shifts the photodegradation pathway toward Lumiflavin. Acidic conditions stabilize Lumichrome. |
| Temperature | 4°C (Ice Bath) | Minimizes enzymatic activity and thermal oxidation. |
Method Selection Matrix
Choose the extraction protocol based on your sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix complexity and sensitivity needs.
Protocol A: Liquid-Liquid Extraction (LLE)
Best for: Urine, Saline buffers, and clarified tissue homogenates. Principle: Lumichrome is significantly less polar than Riboflavin. Chloroform selectively extracts Lumichrome, leaving Riboflavin and polar salts in the aqueous phase.
Materials
-
Solvent: Chloroform (HPLC Grade). Note: Dichloromethane (DCM) is a safer alternative but yields slightly lower recovery (~5-10% less).
-
Buffer: 0.1 M Acetate Buffer (pH 4.5).
-
Internal Standard (IS): [
C]-Lumichrome (Ideal) or Lumiflavin (Cost-effective, only if pH is strictly acidic).
Workflow
-
Sample Prep: Aliquot 500 µL of biological fluid into a light-protected (amber) 2.0 mL microcentrifuge tube.
-
Spike IS: Add 10 µL of Internal Standard working solution.
-
Acidification: Add 100 µL of 0.1 M Acetate Buffer (pH 4.5) to ensure the sample is acidic (stabilizes LC).
-
Extraction: Add 1.0 mL of Chloroform.
-
Agitation: Vortex vigorously for 2 minutes .
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Result: Three layers form. Top = Aqueous (Riboflavin), Middle = Protein Interface, Bottom = Organic (Lumichrome).
-
-
Collection: Carefully insert a pipette tip through the top layers and aspirate 800 µL of the lower chloroform layer.
-
Drying: Evaporate the chloroform under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (e.g., 30:70 ACN:Water).
Protocol B: Solid Phase Extraction (SPE)
Best for: Plasma, Serum, and complex matrices requiring high purity. Principle: Hydrophobic retention on C18 functionalized silica.
Materials
-
Cartridge: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance), 100 mg / 1 mL.
-
Wash Solvent: 5% Methanol in Water (removes polar Riboflavin).
-
Elution Solvent: 100% Methanol or Acetonitrile.
Workflow Diagram
Figure 2: Step-by-step SPE workflow designed to separate polar interferences (Riboflavin) from the target analyte (Lumichrome).
Detailed Steps
-
Protein Precipitation (Plasma only): Mix 200 µL Plasma with 600 µL 1% Formic Acid in Water. Centrifuge to pellet debris. Use supernatant.
-
Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge. Do not let the bed dry.
-
Loading: Load the pre-treated sample slowly (~1 mL/min).
-
Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water .
-
Why: This concentration is high enough to remove salts and the more polar Riboflavin, but low enough to retain the hydrophobic Lumichrome.
-
-
Drying: Apply vacuum for 2 minutes to remove excess water.
-
Elution: Elute with 1 mL of 100% Methanol .
-
Concentration: Dry under Nitrogen and reconstitute as in Protocol A.
Analytical Validation (HPLC-FLD/MS)
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 0-5 min (10% B), 5-15 min (Linear to 60% B), 15-20 min (Hold 60% B).
-
Flow Rate: 1.0 mL/min.[5]
Detection Parameters
Lumichrome and Riboflavin can be distinguished spectrally.[1]
| Analyte | Excitation (nm) | Emission (nm) | Retention Order |
| Riboflavin | 450 | 520 (Yellow-Green) | Early (Polar) |
| Lumichrome | 355 | 450 (Blue) | Late (Non-polar) |
Performance Data (Expected)
| Parameter | LLE (Chloroform) | SPE (C18) |
| Recovery (%) | 85 - 92% | 95 - 102% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.5 ng/mL |
| Precision (RSD) | < 8% | < 3% |
Troubleshooting & Optimization
-
Low Recovery:
-
LLE: Ensure vigorous vortexing (min 2 mins). Check if the aqueous layer pH is < 5; if neutral/alkaline, lumichrome may partially ionize or degrade.
-
SPE: Ensure the cartridge did not dry out during conditioning. Reduce the % Methanol in the wash step if lumichrome is breaking through.
-
-
Interfering Peaks:
-
Riboflavin co-elution: Improve the wash step in SPE (increase volume of 5% MeOH).
-
Plasticizers: Avoid storing chloroform in plastic tubes for extended periods; use glass where possible.
-
-
Variable Fluorescence:
-
Fluorescence of flavins is highly pH-dependent. Ensure the mobile phase is buffered (pH 4.5 is optimal for stability and fluorescence consistency).
-
References
-
BenchChem. (2025). Preventing Lumichrome Degradation During Sample Extraction. Retrieved from
- Sheraz, M. A., et al. (2014). Photodegradation of Riboflavin in Aqueous Solution: A Multi-component Spectrometric Study. Central European Journal of Chemistry.
-
Kanu, S., et al. (2007).[6] Strain and species differences in rhizobial secretion of lumichrome and riboflavin.[6] ResearchGate. Retrieved from
-
Thermo Fisher Scientific. (2023). Solid Phase Extraction Guide.[7] Retrieved from
-
Waters Corporation. (2022). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds. Retrieved from
Sources
- 1. waters.com [waters.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. glsciences.com [glsciences.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note: High-Precision Measurement of Singlet Oxygen Generation by Lumichrome Photosensitizers
Executive Summary & Mechanistic Grounding
Lumichrome (7,8-dimethylalloxazine) is a prominent photodegradation product of Riboflavin (Vitamin B
This guide provides a rigorous, self-validating framework for quantifying the singlet oxygen quantum yield (
The Photophysical Mechanism (Type II)
Lumichrome generates
Figure 1: Jablonski diagram illustrating the Type II photosensitization pathway of Lumichrome leading to singlet oxygen generation.
Experimental Strategy & Critical Considerations
Solvent Selection (The Solubility Trap)
Unlike Riboflavin, Lumichrome is poorly soluble in neutral water .
-
Organic Phase (Recommended): Use Acetonitrile (MeCN) or Methanol (MeOH). These solvents extend the lifetime of
O (~60–70 µs in MeCN vs ~3 µs in H O), significantly increasing assay sensitivity. -
Aqueous Phase: Requires pre-dissolution in DMSO or use of surfactant micelles.
The Detection System
Direct detection of
| Parameter | Method A: DPBF (Organic) | Method B: ABDA (Aqueous) |
| Full Name | 1,3-Diphenylisobenzofuran | 9,10-Anthracenediyl-bis(methylene)dimalonic acid |
| Applicability | Primary Choice for Lumichrome (Lipophilic) | Use for biological/aqueous simulations |
| Detection Mode | Absorbance decrease at 410 nm | Absorbance decrease at 378 nm |
| Interference | High sensitivity to ambient light | Slower reaction rate than DPBF |
| Reference Standard | Rose Bengal or Phenalenone | Rose Bengal or Riboflavin |
Protocol A: Measurement in Organic Solvents (DPBF Assay)
This is the most robust method for characterizing Lumichrome due to its solubility profile.
Materials
-
Sample: Lumichrome (Stock: 1 mM in DMSO).
-
Trap: DPBF (Stock: 1 mM in Ethanol, freshly prepared in dark ).
-
Reference: Rose Bengal (
in MeOH) or Phenalenone ( ). -
Solvent: Spectroscopic grade Acetonitrile or Methanol.
-
Light Source: LED or Xenon arc lamp with bandpass filter (355 nm or 365 nm). Note: Avoid 400+ nm excitation if possible to minimize direct bleaching of DPBF.
Step-by-Step Workflow
Step 1: Optical Matching (Critical) Prepare the Lumichrome sample and Reference standard solutions such that their Absorbance (OD) at the excitation wavelength (e.g., 355 nm) is identical and low (between 0.05 and 0.1 OD).
-
Why? This ensures both samples absorb the same number of photons, simplifying the math.
-
Validation: Measure UV-Vis spectra to confirm OD match within ±0.005.
Step 2: Trap Addition Add DPBF to both cuvettes (Sample and Reference) to a final absorbance of ~1.0 at 410 nm.
-
Note: Work in red light or near-darkness. DPBF degrades under ambient room light.
Step 3: Irradiation & Kinetic Measurement
-
Place cuvette in the holder with magnetic stirring (essential for O
replenishment). -
Take a "0 second" spectrum (300–500 nm).
-
Irradiate for fixed intervals (e.g., 10s, 20s, 30s).
-
Measure the full absorption spectrum after each interval.[2]
-
Stop Point: Stop when DPBF absorbance at 410 nm decreases by ~10–20%. Do not bleach beyond 50% to avoid kinetic artifacts.
Step 4: Control Experiments (Self-Validation)
-
Dark Control: DPBF + Lumichrome in dark (Check for thermal reaction).
-
Light Control: DPBF alone + Light (Check for direct photolysis of the trap).
Protocol B: Measurement in Aqueous Media (ABDA Assay)
Use this protocol if simulating biological fluids.
Adjustments
-
Trap: Substitute DPBF with ABDA (Water-soluble).
-
Wavelength: Monitor bleaching at 378 nm .
-
Solubility: Predissolve Lumichrome in DMSO (max 1% v/v final) or use a phosphate buffer (pH 7.4).
Workflow Differences
ABDA reacts slower than DPBF. Irradiation times may need to be extended (e.g., minutes instead of seconds). Ensure the excitation light (e.g., 365 nm) does not overlap significantly with the ABDA monitoring peak (378 nm). If overlap exists, use a subtractive baseline correction.
Data Analysis & Calculation
The Quantum Yield Equation
Calculate the singlet oxygen quantum yield (
Where:
- : Known quantum yield of the Reference.[2][3]
-
: Slope of the plot: ln(A
/A ) vs. Irradiation Time (or Energy). -
: Absorption correction factor (
).[3][4] If ODs are matched at excitation, this term cancels out. - : Refractive index of the solvent. If solvents are identical, this term cancels out.
Data Presentation
Summarize your findings in the following format:
| Sample | Solvent | Slope ( | R | Calculated |
| Lumichrome | Acetonitrile | 0.045 | 0.998 | 0.XX |
| Rose Bengal | Acetonitrile | 0.062 | 0.999 | 0.76 (Ref) |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for indirect singlet oxygen quantification.
Troubleshooting & Quality Control
-
Inner Filter Effect (IFE): If the Lumichrome concentration is too high, it will re-absorb the fluorescence or shield the trap.
-
Fix: Keep OD < 0.1 at the excitation wavelength.
-
-
Photobleaching of Lumichrome: Lumichrome itself can degrade.
-
Check: Monitor the Lumichrome absorption peak (350 nm) throughout the experiment. If it decreases significantly, the generator is unstable, and the calculated
will be an underestimation.
-
-
Solvent Evaporation: Volatile solvents (MeCN) can evaporate during stirring, altering concentrations. Use capped cuvettes.
References
-
Sikorska, E. et al. (2003).[5] "The solvent effect on the excited-state proton transfer of lumichrome." Chemical Physics, 291(2), 189-202. Link
-
Knobloch, E. et al. (1965). "Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents." Experientia, 21, 189–190.[5][6] Link
-
DeRosa, M. C. & Crutchley, R. J. (2002). "Photosensitized singlet oxygen and its applications." Coordination Chemistry Reviews, 233-234, 351-371. Link
-
Entradas, T. et al. (2020). "Singlet Oxygen Generation by Porphyrin Derivatives: A Comparative Study." Molecules, 25(8), 1805. (Protocol validation for DPBF). Link
-
Insińska-Rak, M. et al. (2012).[5] "Photochemistry of Riboflavin Derivatives in Methanolic Solutions." Journal of Physical Chemistry A, 116(6), 1199–1207. Link
Sources
- 1. Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Absorption spectra of riboflavin, lumiflavin, and lumichrome in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Electrochemical Detection Methods for Riboflavin Impurities
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the principles and protocols for the electrochemical detection of riboflavin (Vitamin B2) and its process-related impurities. We move beyond simple quantification of the active pharmaceutical ingredient (API) to establish a framework for using voltammetric techniques as a rapid, sensitive, and cost-effective tool for quality control and impurity profiling. The core of this guide is built on the expertise of leveraging the intrinsic electroactive nature of the riboflavin molecule. We detail protocols for Cyclic Voltammetry (CV) as a primary screening tool and Differential Pulse Voltammetry (DPV) for highly sensitive quantification and impurity detection. The causality behind experimental choices, from pH selection to electrode material, is explained to empower researchers. Furthermore, we establish a self-validating system by integrating method validation principles for specificity, linearity, and sensitivity, ensuring the trustworthiness and reliability of the data generated.
Introduction: The Need for Advanced Riboflavin Analysis
The Role of Riboflavin in Pharmaceuticals
Riboflavin is a water-soluble B vitamin essential for a wide array of metabolic processes in the human body, acting as a precursor for the coenzymes Favin mononucleotide (FMN) and Favin adenine dinucleotide (FAD).[1] Its role in cellular respiration and metabolism makes it a critical component in pharmaceutical formulations and nutritional supplements.[2]
The Imperative of Impurity Profiling
In pharmaceutical manufacturing, the presence of impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Regulatory bodies mandate strict control over impurities. Common riboflavin impurities can arise from the synthesis process or degradation and include compounds like Lumiflavine (Riboflavin EP Impurity A).[][4] Therefore, analytical methods must not only quantify the API but also detect and potentially quantify these unwanted substances.
Advantages of Electrochemical Detection
While methods like High-Performance Liquid Chromatography (HPLC) are standard for pharmaceutical analysis, they can be time-consuming, require complex sample preparation, and involve expensive instrumentation.[5] Electrochemical sensors offer a powerful alternative, providing rapid detection, high sensitivity, simplicity, and cost-effectiveness.[5][6][7] Because riboflavin is an electroactive molecule, it can be directly analyzed without the need for derivatization, making electrochemistry an ideal technique for its quality control.[7][8]
The Electrochemical Soul of Riboflavin
The Reversible Redox Mechanism
The foundation of riboflavin's electrochemical detection lies in the reversible redox activity of its isoalloxazine ring system.[1] The reaction involves the transfer of two electrons and two protons (2e⁻/2H⁺) to convert the oxidized form of riboflavin (Flₒₓ) to its fully reduced (leuco) form (Flₗₑᵤ).[9] This process can also proceed via a one-electron transfer to form a stable semiquinone radical intermediate.[10][11]
This inherent electrochemical signature is highly specific. The formal potential (E⁰') of this reaction is dependent on the pH of the supporting electrolyte, a characteristic that can be exploited to optimize selectivity.
The Critical Influence of pH
The participation of protons in the redox reaction means that the peak potential for riboflavin's oxidation and reduction is highly dependent on the pH of the analytical medium.[12] In acidic solutions (e.g., pH 2.0), riboflavin exhibits a well-defined oxidation peak at approximately -0.15 V (vs. Ag/AgCl).[12][13] This pH dependence allows for the tuning of the experiment to potentially resolve the electrochemical signals of riboflavin from interfering species or impurities that may have a different or non-existent pH dependency.
Caption: Reversible 2-electron, 2-proton redox mechanism of Riboflavin.
Core Electrochemical Techniques for Analysis
Cyclic Voltammetry (CV): The Reconnaissance Tool
CV is an excellent qualitative technique for initial screening. It provides a rapid overview of the redox processes occurring in the electrochemical cell. For riboflavin, a typical cyclic voltammogram will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).[14] The peak separation and potentials provide diagnostic information about the reaction's reversibility and kinetics. The presence of impurities may manifest as additional redox peaks, a shift in the main riboflavin peaks, or a change in peak current ratios.
Differential Pulse Voltammetry (DPV): The Quantitative Workhorse
For sensitive and quantitative measurements, DPV is superior to CV. DPV minimizes the background charging current, resulting in a significantly improved signal-to-noise ratio and much lower detection limits.[12] The peak height in DPV is directly proportional to the concentration of the analyte. This technique is ideal for constructing calibration curves to quantify riboflavin and for detecting trace-level impurities that might be invisible in a CV scan.[15]
Experimental Protocols
This section provides generalized protocols. Researchers must optimize parameters for their specific instrumentation and sample matrix.
Materials and Reagents
-
Working Electrode: Glassy Carbon Electrode (GCE) or Screen-Printed Carbon Electrode (SPCE).[7][13] GCEs are reusable and offer a high-quality surface, while SPCEs are disposable and ideal for high-throughput screening.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
Potentiostat: A standard three-electrode potentiostat capable of CV and DPV.
-
Supporting Electrolyte: Britton-Robinson buffer or Phosphate Buffer Solution (PBS).[13] An acidic pH (e.g., pH 2.0 - 6.0) is often optimal.[13]
-
Standards: Certified reference standard of Riboflavin. Impurity standards (e.g., Lumiflavin) if available.
-
Sample: Riboflavin API or pharmaceutical formulation.
Caption: General workflow for electrochemical analysis of Riboflavin.
Protocol 1: Qualitative Screening using Cyclic Voltammetry
-
Electrode Preparation: Polish the GCE surface with alumina slurry, then sonicate in deionized water and ethanol to ensure a clean, reproducible surface. For SPCEs, use a fresh electrode for each novel sample.
-
Cell Assembly: Place 10 mL of the chosen supporting electrolyte (e.g., 0.1 M PBS, pH 4.0) into the electrochemical cell. Immerse the working, reference, and counter electrodes.
-
Blank Scan: Run a CV scan in the electrolyte alone to establish a baseline. A typical potential range is +0.2 V to -0.6 V vs. Ag/AgCl.
-
Sample Introduction: Add a known concentration of the dissolved riboflavin sample (e.g., to a final concentration of 10 µM) to the cell.
-
Sample Scan: Record the cyclic voltammogram at a scan rate of 50 mV/s.
-
Interpretation: Observe the anodic and cathodic peaks. Compare their positions and shapes to a certified riboflavin standard run under identical conditions. Note any unexpected peaks or shifts.
Protocol 2: Quantitative Analysis and Impurity Detection using DPV
-
Parameter Optimization: Optimize DPV parameters for the best signal-to-noise ratio. Typical starting parameters are: Pulse Amplitude of 50-120 mV, Pulse Time of 40 ms, and Scan Rate of 10-20 mV/s.[12][16]
-
Calibration Curve:
-
Prepare a series of standard riboflavin solutions of known concentrations (e.g., 0.1 µM to 10 µM) in the supporting electrolyte.
-
Record the DPV scan for each standard solution.
-
Plot the peak current (Iₚ) versus concentration. The resulting plot should be linear.
-
-
Sample Analysis:
-
Prepare the test sample by dissolving it in the supporting electrolyte to a concentration expected to fall within the linear range of the calibration curve.
-
Record the DPV scan of the sample.
-
-
Quantification: Determine the concentration of riboflavin in the sample by interpolating its peak current on the calibration curve.
-
Impurity Detection: Carefully examine the sample's voltammogram. Compare it to the voltammogram of the pure riboflavin standard. The presence of impurities may be indicated by additional peaks at different potentials or a significant change (e.g., >5% suppression or enhancement) in the expected peak current for the calculated concentration.
Interpreting the Data: A Strategy for Impurity Detection
The core of impurity analysis is a meticulous comparison against a certified standard.
-
Electroactive Impurities: An impurity that is also electroactive within the potential window will appear as a distinct, separate peak. For example, if Lumiflavin were to be reduced or oxidized at a potential different from riboflavin, DPV could resolve the two signals.
-
Electro-inactive Impurities: An impurity that is not electroactive may still be detected if it adsorbs to the electrode surface. This "fouling" can block active sites, leading to a decrease in the peak current for riboflavin that is not proportional to a decrease in concentration.
-
The Self-Validating Comparison: A sample is deemed free of significant electroactive impurities if its voltammogram is qualitatively identical to the certified standard and the quantified concentration aligns with expectations. Any deviation flags the sample for further investigation by a confirmatory method like HPLC.
Caption: Logic flowchart for identifying potential impurities.
Method Validation: Ensuring Trustworthy Results
To ensure that the electrochemical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]
-
Specificity/Selectivity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components (excipients).[17] This is demonstrated by spiking the sample with known impurities and showing that the method can still accurately quantify riboflavin and/or resolve the impurity peak.
-
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. As described in Protocol 2, this is determined by running a series of standards. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are typically calculated from the standard deviation of the response and the slope of the calibration curve (LOD ≈ 3.3 * σ/S; LOQ ≈ 10 * σ/S).
-
Accuracy and Precision: Accuracy is the closeness of the test results to the true value, often assessed through recovery studies on spiked samples. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Table 1: Performance of Various Electrochemical Methods for Riboflavin Detection
| Electrode System | Technique | Linear Range (µM) | LOD (µM) | Reference |
| Unmodified Screen-Printed Carbon Electrode | SWV | 0.05 - 10 | 0.03 | [13] |
| MnO₂ Modified Carbon Paste Electrode | DPV | 0.02 - 9 | 0.015 | [12] |
| Poly(Arginine) Modified Carbon Paste Electrode | DPV | 2.0 - 50 | 0.093 | |
| ZnO-MnO/Glassy Carbon Electrode | DPV | 0.05 - 1102 | 0.013 | [19] |
| Graphene Oxide/Hollow MnO₂ Spheres | Voltammetry | 0.001 - 4.0 | 0.00026 | [20] |
| Au-PDA-MWCNTs/Glassy Carbon Electrode | DPV | 0.005 - 10 | 0.0017 | [21] |
Conclusion
Electrochemical methods, particularly DPV, offer a robust, rapid, and highly sensitive platform for the quality control of riboflavin. By establishing a validated protocol and comparing every sample against a certified standard, these techniques can be confidently employed not just for quantification but as a powerful screening tool for detecting electroactive and surface-active impurities. The low cost and high speed of analysis make electrochemistry an invaluable addition to the analytical toolkit of any drug development professional or quality control scientist working with riboflavin.
References
- Tigari, G., Manjunatha, J.G., Ravishankar, D.K., & Siddaraju, G. (2019). Enhanced Electrochemical Determination of Riboflavin in Biological and Pharmaceutical samples at Poly (Arginine) Modified Carbon. METHODS AND OBJECTS OF CHEMICAL ANALYSIS.
- Yong, Y. C., et al. (2017). Sensitive amperometric detection of riboflavin with a whole-cell electrochemical sensor. Analytica Chimica Acta.
- Various Authors. (n.d.). Voltammetric Determination of Riboflavin in Vitaminized Supplements and Feeds.
- Yong, Y. C., et al. (2016). Wiring Bacterial Electron Flow for Sensitive Whole-Cell Amperometric Detection of Riboflavin. Analytical Chemistry.
- Ganesamurthi, J., Shanmugam, R., & Chen, S. M. (2022). Electrochemical Evaluation of Vitamin B2 through a Portable Electrochemical Sensor Based on Binary Transition Metal Oxide in Various Biological and Vegetable Samples. Journal of The Electrochemical Society.
- Wang, Y., et al. (2024). Simple fabrication of electrochemical sensor based on integration of dual signal amplification by the supporting electrode and modified nanochannel array for direct and sensitive detection of vitamin B2. Frontiers in Chemistry.
- Mehmeti, E., et al. (2016).
- Dragusha, S., et al. (2024). Electrochemical determination of riboflavin in pharmaceuticals using unmodified screen printed carbon electrodes. Journal of Pharmaceutical Analysis.
- Welford, S. M., et al. (2012). SERS Speciation of the Electrochemical Oxidation-Reduction of Riboflavin. The Journal of Physical Chemistry B.
- Webster, R. D. (2012). Electrochemically Induced Chemically Reversible Proton-Coupled Electron Transfer Reactions of Riboflavin (Vitamin B2). The Journal of Physical Chemistry B.
- Cioates, C. N. (2020). Advances in Electrochemical Detection of Vitamins B2 and B6: A Brief Review on Practical Applications. Critical Reviews in Analytical Chemistry.
- Manjunatha, J. G. (2022). Fabrications of electrochemical sensors based on carbon paste electrode for vitamin detection in real samples. IAPC Journals.
- Chang, X., et al. (2021). A high-performance voltammetric methodology for the ultra-sensitive detection of riboflavin in food matrices based on graphene oxide-covered hollow MnO2 spheres. Food Chemistry.
- Tigari, G., et al. (2019). Enhanced Electrochemical Determination Of Riboflavin In Biological And Pharmaceutical Samples At Poly (Arginine) Modified Carbon Paste Electrode.
- Ensafi, A. A., & Allafchian, A. R. (2022). Electrochemical Sensing for Vitamins. MDPI.
- Zhang, T., et al. (2012). Electrochemically Induced Chemically Reversible Proton-Coupled Electron Transfer Reactions of Riboflavin (Vitamin B-2).
- Wang, L., et al. (2015). Fabrication of Riboflavin Electrochemical Sensor Based on Au Nanoparticles/Polydopamine/Carbon Nanotubes Modified Glassy Carbon Electrode. Journal of Electrochemistry.
- Shishehbore, M. R., & Jokar, E. (2015). Differential pulse polarographic method development and validation of riboflavin in pharmaceutical formulation.
- Cioates, C. N. (2020). Review—Electrochemical Sensors Used in the Determination of Riboflavin. Journal of The Electrochemical Society.
- Ozkan, S. A. (2010). The Role of and the Place of Method Validation in Drug Analysis Using Electroanalytical Techniques. Current Pharmaceutical Analysis.
- Goyal, R. N., & Singh, A. K. (n.d.). Cyclic voltammogram of 40 g cm − 3 riboflavin on a plain carbon paste.
- Pharmaffiliates. (n.d.). Riboflavin-impurities.
- BOC Sciences. (n.d.). Riboflavin Impurities. BOC Sciences.
- Agrawal, Y. K., & Goya, P. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Journal of Advanced Pharmaceutical Technology & Research.
- SynZeal. (n.d.). Riboflavin EP Impurity A. SynZeal.
Sources
- 1. SERS Speciation of the Electrochemical Oxidation-Reduction of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Riboflavin EP Impurity A | 1088-56-8 | SynZeal [synzeal.com]
- 5. Simple fabrication of electrochemical sensor based on integration of dual signal amplification by the supporting electrode and modified nanochannel array for direct and sensitive detection of vitamin B2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pub.iapchem.org [pub.iapchem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Manganese dioxide-modified carbon paste electrode for voltammetric determination of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrochemical determination of riboflavin in pharmaceuticals using unmodified screen printed carbon electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 18. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs [pharmafocusasia.com]
- 19. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 20. A high-performance voltammetric methodology for the ultra-sensitive detection of riboflavin in food matrices based on graphene oxide-covered hollow MnO2 spheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "Fabrication of Riboflavin Electrochemical Sensor Based on Au Nanoparti" by Hua-ping PENG, Mei-ling YU et al. [jelectrochem.xmu.edu.cn]
Application Note: Solid-Phase Extraction (SPE) Protocols for the Robust and Sensitive Analysis of Trace Lumichrome
Abstract
This application note provides a comprehensive guide to solid-phase extraction (SPE) for the selective isolation and concentration of lumichrome from various sample matrices prior to chromatographic analysis. We present two detailed, field-proven protocols utilizing reversed-phase SPE sorbents: a traditional silica-based C18 and a modern water-wettable polymeric sorbent (Oasis HLB). The causality behind each experimental step—from sample pre-treatment to elution—is explained to empower researchers to adapt these methods to their specific needs. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for trace lumichrome quantification.
Introduction: The Challenge of Trace Lumichrome Analysis
Lumichrome (7,8-dimethylalloxazine) is a yellow, fluorescent compound primarily known as a photodegradation product of riboflavin (Vitamin B2).[1][2][3] Its presence can be an indicator of riboflavin degradation in pharmaceuticals, food products, and biological systems.[3] Furthermore, lumichrome itself has been identified as a biologically active molecule, capable of enhancing root respiration in certain plants.[2]
The analysis of lumichrome, especially at trace levels, is challenging due to its low concentrations in complex matrices such as biological fluids, environmental water, or food extracts.[4][5] These matrices contain numerous endogenous substances that can interfere with sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), leading to poor sensitivity, ion suppression, and inaccurate quantification.
Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by selectively isolating analytes of interest from interfering matrix components.[6] By changing the sample matrix and concentrating the analyte, SPE significantly improves the quality and reliability of subsequent analyses.[7]
Principle of Reversed-Phase SPE for Lumichrome Extraction
The protocols detailed in this note are based on reversed-phase SPE, the most common mode of extraction. Lumichrome is a moderately non-polar molecule, making it well-suited for retention on a non-polar stationary phase.[8][9]
The principle relies on partitioning the analyte between a liquid mobile phase (the sample) and a solid stationary phase (the sorbent).[10]
-
Retention/Binding: In a polar, typically aqueous, sample environment, lumichrome preferentially adsorbs to the hydrophobic SPE sorbent via non-polar interactions.[10] Polar matrix components have little affinity for the sorbent and pass through.
-
Elution: A non-polar organic solvent is then used to disrupt the hydrophobic interactions between lumichrome and the sorbent, eluting the purified and concentrated analyte.[11]
Below is a diagram illustrating the fundamental "Bind-Elute" strategy employed in these protocols.
Caption: General Bind-Elute SPE Workflow.
Recommended SPE Sorbents
The choice of sorbent is critical for successful SPE.[12] We detail protocols for two highly effective reversed-phase sorbents.
-
Silica-Based C18: This is a traditional and widely used sorbent made by bonding octadecyl (C18) carbon chains to a silica backbone.[13] It offers strong hydrophobic retention for non-polar compounds like lumichrome.[10] However, silica-based sorbents can suffer from inconsistent recoveries if the sorbent bed dries out between steps, a phenomenon known as "dewetting".
-
Polymeric Oasis HLB: This is a hydrophilic-lipophilic balanced (HLB) copolymer made from N-vinylpyrrolidone and divinylbenzene monomers.[14] This unique chemistry provides several advantages:
-
Water-Wettable: The sorbent remains activated even if it runs dry, leading to more robust and reproducible methods.[14]
-
High Capacity: It has approximately three times the retention capacity of C18 silica sorbents.[14]
-
Simplified Protocols: Its water-wettable nature allows for streamlined 3-step protocols, saving significant time and solvent.[15]
-
Detailed Step-by-Step Protocols
Protocol 1: Conventional Extraction using a C18 Cartridge
This protocol follows the traditional 5-step SPE process and is highly effective for cleaning up complex samples.
A. Materials and Reagents
-
SPE Device: C18 Cartridges (e.g., 100 mg / 1 mL).[16]
-
Solvents: HPLC-grade methanol, acetonitrile, and reagent-grade water.
-
Acids/Bases (Optional): Formic acid or trifluoroacetic acid (TFA) for pH adjustment.[17]
-
Apparatus: SPE vacuum manifold, collection tubes, sample concentrator (e.g., nitrogen evaporator).
B. Experimental Procedure
-
Sample Pre-treatment: The goal is to ensure the sample is in a state suitable for optimal retention.[11]
-
For aqueous samples (e.g., filtered water), no pH adjustment is typically needed for lumichrome.
-
For biological fluids (e.g., plasma, urine), dilute the sample 1:1 with water or a weak buffer to reduce viscosity and improve flow.[7]
-
For solid samples, perform an initial extraction into a suitable solvent (e.g., methanol), evaporate the solvent, and reconstitute the residue in water.[18]
-
-
Conditioning: This step wets the bonded functional groups of the sorbent.[11]
-
Pass 1 mL of methanol through the C18 cartridge. Do not allow the sorbent to dry.
-
-
Equilibration: This removes the organic solvent and prepares the sorbent for the aqueous sample.[11]
-
Pass 1 mL of reagent-grade water through the cartridge. Ensure the sorbent bed remains wet before loading the sample.
-
-
Sample Loading: The analyte is retained on the sorbent.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (approx. 1-2 drops per second).[11]
-
-
Washing: This step removes weakly retained interferences.[11]
-
Pass 1 mL of a weak wash solution (e.g., 5-10% methanol in water) through the cartridge. This removes polar impurities without eluting the target lumichrome.[19]
-
-
Elution: The purified analyte is recovered from the sorbent.
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase compatible with your analytical system (e.g., HPLC or LC-MS).[11]
-
Protocol 2: Simplified Extraction using an Oasis HLB Cartridge
This streamlined protocol leverages the water-wettable properties of the Oasis HLB sorbent to reduce steps, time, and solvent consumption.[15]
A. Materials and Reagents
-
SPE Device: Oasis HLB Cartridges (e.g., 30 mg / 1 mL).
-
Solvents: HPLC-grade methanol and reagent-grade water.
-
Acids/Bases (Optional): 4% Phosphoric Acid or 5% Ammonium Hydroxide for sample pre-treatment if co-analytes require it.[14][15]
-
Apparatus: SPE vacuum manifold, collection tubes, sample concentrator.
B. Experimental Procedure
-
Sample Pre-treatment:
-
Load Sample:
-
Directly load the pre-treated sample onto the Oasis HLB cartridge. The conditioning and equilibration steps are not necessary.[15] Maintain a flow rate of 1-2 drops per second.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[15]
-
-
Elution:
-
Elute the lumichrome with 1 mL of methanol.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute in the appropriate mobile phase for analysis.
-
Method Performance and Data Comparison
The choice of protocol may depend on the specific matrix and laboratory throughput requirements. The following table summarizes the expected performance and characteristics of each method.
| Parameter | Protocol 1: C18 | Protocol 2: Oasis HLB | Rationale & Reference |
| Typical Recovery | >85% | >90% | Polymeric sorbents often provide higher and more consistent recoveries due to higher capacity and no dewetting issues.[14][15] |
| Reproducibility (%RSD) | <10% | <5% | The simplified HLB protocol eliminates steps, reducing potential for operator variability.[15] |
| Processing Time | Standard | Reduced by ~40% | Elimination of conditioning and equilibration steps significantly increases throughput. |
| Solvent Consumption | Standard | Reduced by ~70% | Fewer steps directly translate to less solvent usage, making the method greener and more cost-effective. |
| Robustness | Moderate (sensitive to drying) | High (not sensitive to drying) | The water-wettable nature of Oasis HLB makes the method more rugged and less prone to failure.[14] |
Troubleshooting Guide
Even with robust protocols, issues can arise. This guide addresses common problems in SPE.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Sorbent Dewetting (C18): Cartridge ran dry before sample loading. | Ensure the sorbent bed remains wet after the equilibration step. Re-run the extraction. |
| Inappropriate Wash Solvent: Wash solvent is too strong and is eluting the analyte. | Decrease the percentage of organic solvent in the wash step (e.g., from 10% to 5% methanol).[19] | |
| Incomplete Elution: Elution solvent is too weak. | Increase the volume or strength of the elution solvent. Consider adding a small amount of acid/base if pH plays a role.[12] | |
| High Flow Rate: Sample loading or elution flow rate is too fast for proper interaction. | Decrease the flow rate to 1-2 drops per second to allow for equilibrium.[11] | |
| Poor Purity / High Matrix Effects | Insufficient Washing: Wash step is not adequately removing interferences. | Increase the volume of the wash solvent or slightly increase its strength (e.g., from 5% to 10% methanol), ensuring no analyte loss. |
| Sample Overload: Too much sample loaded for the sorbent mass. | Reduce the sample volume or use a cartridge with a higher sorbent mass.[12] | |
| Inconsistent Results (%RSD High) | Variable Flow Rates: Inconsistent application of vacuum or positive pressure. | Use a vacuum manifold with flow control or an automated SPE system to ensure consistency between samples. |
| Incomplete Solvent Evaporation/Reconstitution: Variability in the final sample preparation step. | Ensure samples are completely dry before reconstitution. Use a vortex mixer to ensure the residue is fully dissolved. |
Visualization of the SPE Mechanism
The following diagram illustrates the molecular interactions driving the retention and elution of lumichrome on a C18 sorbent.
Sources
- 1. Efficient Production of Lumichrome by Microbacterium sp. Strain TPU 3598 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of lumichrome as a Sinorhizobium enhancer of alfalfa root respiration and shoot growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation, identification and determination of lumichrome in swine feed and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation, identification and quantification of riboflavin and its photoproducts in blood products using high-performance liquid chromatography with fluorescence detection: a method to support pathogen reduction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability and photodynamics of lumichrome structures in water at different pHs and in chemical and biological caging media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specartridge.com [specartridge.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sorbtech.com [sorbtech.com]
- 14. labshop.dksh.co.th [labshop.dksh.co.th]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. orochem.com [orochem.com]
- 17. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 18. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
improving water solubility of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Technical Support Center: Solubility Optimization for 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Case ID: SOL-68-DMBP Compound Class: Benzopteridines / Alloxazines Structural Analog Reference: Lumichrome (7,8-Dimethylalloxazine)[1][2][3][4]
Executive Summary: The Physicochemical Challenge
You are working with 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione , a structural isomer of Lumichrome .[1] The poor aqueous solubility you are experiencing is not an anomaly; it is an intrinsic property of the planar benzo[g]pteridine core.
Root Cause Analysis:
-
Lattice Energy: The molecule is flat and electron-deficient, leading to strong intermolecular
- stacking in the solid state.[1] Breaking this crystal lattice requires significant energy.[1] -
Hydrophobicity: Unlike Riboflavin, this molecule lacks the hydrophilic ribityl side chain at position N10, removing its primary mechanism for hydrogen bonding with water.[1]
-
Protonation State: At physiological pH (7.4), the molecule exists primarily in its neutral, non-ionized form, which has the lowest solubility.[1]
Part 1: Decision Matrix (Solubilization Strategy)
Before selecting a protocol, determine your end-use application using the logic flow below.
Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.
Part 2: Validated Solubilization Protocols
Protocol A: The "Kinetic" Method (DMSO Cosolvent)
Best for: In vitro cell assays, High-Throughput Screening (HTS).[1]
Mechanism: Creates a supersaturated solution (Kinetic Solubility) that remains stable long enough for assay duration.[1]
Step-by-Step Guide:
-
Primary Stock: Dissolve compound in 100% Anhydrous DMSO to reach 10 mM .
-
Note: Sonicate at 40°C for 10 minutes if visible particles remain.
-
-
Intermediate Dilution (Critical Step): Do not pipette 10 mM stock directly into cell media. This causes "crash-out" precipitation.[1]
-
Prepare a 100x working stock in pure ethanol or PEG-400.[1]
-
-
Final Dilution: Add the intermediate stock to pre-warmed (37°C) media while vortexing.
-
Target: Final DMSO concentration < 0.5% (v/v).[1]
-
| Solvent System | Estimated Solubility Limit (25°C) | Notes |
| Water (pH 7.0) | < 10 | Thermodynamic limit.[1] |
| DMSO | ~10 - 20 mM | Hygroscopic; keep sealed.[1] |
| Ethanol (90%) | ~1 - 5 mM | Requires heating.[1] |
| 0.1 M NaOH | > 50 mg/mL | Chemical modification (Salt form).[1] |
Protocol B: The "Thermodynamic" Method (Cyclodextrin Complexation)
Best for: In vivo animal studies, aqueous formulations, long-term stability.[1]
Mechanism: The hydrophobic benzo[g]pteridine core is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. This is a host-guest inclusion complex .[1]
Recommended Excipient: Hydroxypropyl-
Workflow:
-
Prepare 20% (w/v) HP-
-CD in PBS or Saline.[1] -
Add excess 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione powder to the vehicle.[1]
-
Autoclave or heat to 121°C for 20 minutes (if compound stability permits) OR stir vigorously for 24 hours at 25°C.
-
Filter through a 0.22
m PVDF filter to remove un-dissolved solid.[1] -
Result: A thermodynamically stable aqueous solution.[1]
Protocol C: pH Manipulation (Alkaline Shift)
Best for: Analytical standards, stock solutions where high pH is acceptable.[1]
Mechanism: The proton at the N3 position is acidic (pKa
Warning: Diluting this back into a pH 7.4 buffer will cause immediate reprecipitation if the concentration exceeds the intrinsic solubility limit.
Part 3: Troubleshooting & FAQs
Q1: I see a fine yellow precipitate in my cell culture wells after 24 hours. Why? A: You have exceeded the thermodynamic solubility limit.[1] While the DMSO stock (Protocol A) initially solubilized the compound, the equilibrium forces eventually drove the compound back to its crystal state.
-
Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex prevents the molecules from aggregating and stacking.
Q2: Can I use UV-Vis to quantify the concentration? A: Yes, but be careful with pH.
-
The absorption spectrum of pteridines/alloxazines is pH-dependent .[1]
-
Neutral Form (pH 5-7):
approx. 350 nm and 380-390 nm.[1] -
Anionic Form (pH > 9): The spectrum shifts (bathochromic shift).
-
Protocol: Always prepare your standard curve in the exact same buffer as your samples. Do not quantify a PBS sample using a standard curve prepared in NaOH.[1]
Q3: Is this compound light-sensitive? A: Yes, critically.
-
Like its parent Riboflavin and isomer Lumichrome, this molecule is photo-unstable.[1] It can generate reactive oxygen species (ROS) upon exposure to blue/UV light.[1]
-
Precaution: Perform all solubility experiments in amber glass vials or under low-light conditions to prevent photodegradation, which can be mistaken for precipitation.[1]
Part 4: Mechanistic Visualization
The following diagram illustrates the Cyclodextrin Inclusion mechanism (Protocol B), which is the most robust method for biological applications.
Figure 2: Schematic of the host-guest interaction. The hydrophobic pteridine core enters the cyclodextrin cavity, shielding it from the aqueous environment.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5326566, Lumichrome.[1] Retrieved March 8, 2026 from [Link]
-
Sikorska, E. et al. (2010). Absorption and Emission Spectroscopic Characterization of Lumichrome in Aqueous Solutions.[1] Photochemistry and Photobiology, 87(3).[1][4] (Provides pKa values and pH-dependent spectral data for the 7,8-isomer, applicable to the 6,8-isomer). Retrieved from [Link]
-
Viernstein, H. & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.[1] ScienceAsia 46.[1][5] (Validates the use of Cyclodextrins for planar heterocyclic compounds). Retrieved from [Link]
Sources
- 1. Lumichrome | C12H10N4O2 | CID 5326566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption and emission spectroscopic characterization of lumichrome in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scienceasia.org [scienceasia.org]
Technical Support Center: Troubleshooting Lumichrome HPLC Analysis
Executive Summary
Peak tailing in Lumichrome (7,8-dimethylalloxazine) analysis is rarely a random instrument error; it is almost always a symptom of secondary chemical interactions or solubility mismatches .
Lumichrome is a photodegradation product of Riboflavin (Vitamin B2).[1][2][3][4][5][6] Unlike its parent compound (an isoalloxazine), Lumichrome is an alloxazine. This structural distinction alters its pKa and solubility profile, making standard "Vitamin B" methods insufficient. Tailing typically stems from three root causes:
-
Silanol Activity: Interaction between the nitrogen-rich pteridine ring and residual silanols on the column stationary phase.
-
Solvent Mismatch: Injecting a hydrophobic analyte dissolved in a strong solvent (e.g., DMSO/Methanol) into a weaker aqueous mobile phase.
-
pH Instability: Operating near the pKa of the imide moiety (~8-10) or the protonation point of the pyrazine nitrogens (<1).
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Part 1: The Diagnostics (Root Cause Analysis)
Before altering your method, identify the specific type of tailing you are observing.
| Symptom | Probable Cause | Verification Test |
| Tailing (As > 1.5) | Secondary Silanol Interactions | Add 10-20 mM Ammonium Acetate; if shape improves, ionic interactions were the cause. |
| Fronting + Tailing | Solvent Mismatch | Dilute sample 1:1 with mobile phase A. If shape improves, the injection solvent was too strong. |
| Broad/Split Peak | Column Overload / Solubility | Reduce injection volume by 50%. If peak narrows significantly, you are mass overloading the column.[7] |
| Shouldering | pH Instability | Measure mobile phase pH.[7][8] If it is within ±1 unit of pKa (approx 8.2 or <1), adjust pH to ~4.5-6.0. |
Part 2: Troubleshooting Protocols
Scenario A: The "Silanol Drag" (Classic Tailing)
Issue: The peak has a sharp front but a long, dragging tail. Mechanism: Lumichrome possesses electron-rich nitrogen atoms in its ring structure. On older or poorly end-capped C18 columns, acidic silanol groups (Si-OH) on the silica surface hydrogen bond with these nitrogens, retarding a portion of the analyte population.
Protocol:
-
Switch to a "Base-Deactivated" Column: Use a high-purity, fully end-capped C18 column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex). These columns chemically block free silanols.
-
Mobile Phase Modification:
-
Action: Add 10–25 mM Ammonium Acetate (pH ~4.5 to 6.0) to the aqueous phase.
-
Why: The ammonium ions compete for the active silanol sites, effectively "shielding" the Lumichrome from secondary interactions.
-
Caution: Avoid phosphate buffers if using LC-MS; they are non-volatile and will suppress ionization.
-
Scenario B: The "Solubility Plug" (Solvent Mismatch)
Issue: Lumichrome is poorly soluble in water (~0.05 mg/mL) but soluble in DMSO or Methanol. Researchers often dissolve standards in 100% DMSO. When this "strong" solvent plug hits a "weak" mobile phase (e.g., 90% Water), the Lumichrome precipitates momentarily at the column head, causing peak distortion.
Protocol:
-
The "Weak Solvent" Dilution:
-
Dissolve the stock standard in DMSO/Methanol.
-
Critical Step: Dilute the working standard with the initial mobile phase composition (e.g., 90% Water / 10% Methanol) as much as solubility permits.
-
-
Injection Volume Reduction:
-
If you must inject in 100% organic solvent, keep the injection volume < 5 µL (for a 4.6 mm ID column) or < 1 µL (for a 2.1 mm ID column).
-
Scenario C: pH & Stability
Issue: While Riboflavin is unstable in alkaline conditions, Lumichrome is relatively stable but its retention shifts with pH. Protocol:
-
Target pH: Maintain mobile phase pH between 3.0 and 6.0 .
-
Reasoning: At this range, Lumichrome remains in a neutral state (suppressing ionization of the acidic NH), promoting consistent hydrophobic retention on the C18 chain.
Part 3: Visualizing the Workflow
The following logic tree outlines the decision-making process for troubleshooting Lumichrome peak shape.
Figure 1: Decision matrix for isolating the root cause of peak tailing in Lumichrome analysis. Follow the path from top to bottom to systematically eliminate variables.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my Lumichrome peak tail while my Riboflavin peak looks perfect in the same run? A: This is due to the difference in polarity and structure. Riboflavin contains a ribityl side chain which increases its water solubility and interaction with the aqueous phase. Lumichrome lacks this side chain, making it more hydrophobic and more prone to interacting with residual silanols on the column surface if they are not shielded by an adequate buffer or end-capping.
Q2: Can I use UV detection, or is Fluorescence mandatory? A: You can use UV (typically 254 nm or 350 nm), but Fluorescence (Ex: 355 nm, Em: 460-470 nm) is superior for peak shape analysis.
-
Technical Insight: UV detection often shows baseline drift and matrix interference which can mimic "tailing." Fluorescence is highly specific to flavins. If the tail disappears in FLD but appears in UV, the "tail" is likely a co-eluting impurity, not the Lumichrome itself.
Q3: What is the optimal Mobile Phase pH? A: We recommend pH 4.5 – 6.0 .
-
Reasoning: At pH < 3, you risk hydrolyzing the bonded phase of the column over time. At pH > 8, the imide proton of Lumichrome may dissociate (pKa ~8-10), leading to peak broadening or splitting. The range of 4.5–6.0 is safe for the column and keeps Lumichrome neutral.
Q4: My retention time is shifting between injections. Could this be related to the tailing? A: Yes. If you are not using a buffer (e.g., using only Water/Methanol), the local pH at the stationary phase surface can fluctuate, causing both tailing and retention drift. Always use a buffer (e.g., 10mM Ammonium Acetate) rather than pure water to "lock" the surface chemistry.
References
-
Waters Corporation. (2025). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds. Retrieved from [Link]
-
Phenomenex. (2023). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5326566, Lumichrome. Retrieved from [Link]
-
Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Lumichrome | C12H10N4O2 | CID 5326566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
Technical Guide: Photostability Management of Lumichrome-Containing Samples
Dashboard: The Dual-Threat Nature of Lumichrome
Lumichrome (7,8-dimethylalloxazine) is a primary photodegradation product of Riboflavin (Vitamin B2) formed under neutral or acidic conditions.[1] In drug development and analytical chemistry, it presents a unique "dual-threat" challenge:
-
As an Analyte: While relatively more photostable than its parent Riboflavin, Lumichrome is not immune to degradation. It can undergo photolysis under intense UV irradiation.
-
As a Photosensitizer (The Greater Risk): Lumichrome is a potent generator of Singlet Oxygen (
) .[1][2][3] Even if the Lumichrome molecule itself remains intact, its excitation by light can destroy other sensitive components in your sample (APIs, lipids, proteins) via Type II photosensitization mechanisms.
This guide provides a self-validating system to neutralize both threats.
Module 1: The Physics of Failure (Root Cause Analysis)
To prevent degradation, one must understand the photon-driven cascade. Lumichrome absorbs strongly in the UVA (350–390 nm) and Blue (430–470 nm) regions.
Mechanism of Action
When Lumichrome absorbs a photon, it enters an excited singlet state (
-
Type I Mechanism: Electron transfer reactions generating radical species.[4]
-
Type II Mechanism: Energy transfer to ground-state oxygen (
), converting it into highly reactive Singlet Oxygen ( ).[4]
Diagram 1: The Photochemical Cascade This diagram illustrates how Riboflavin degrades into Lumichrome, which then acts as a catalyst for further sample oxidation.
Caption: Pathways of Riboflavin degradation leading to Lumichrome formation and subsequent Singlet Oxygen generation.
Module 2: Environmental Controls (The "Dark" Room)
Standard amber glassware transmits light up to ~450nm, which overlaps with Lumichrome's absorption bands. Relying solely on amber glass is a common failure point.
Troubleshooting Guide: Lighting & Storage
| Issue | Diagnostic Question | Corrective Action (Protocol) |
| Sample degradation in Amber Vials | Are you using Class B amber glass or standard borosilicate? | Protocol: Wrap all vials in aluminum foil . Amber glass only filters UV <380nm effectively but transmits blue light (400-500nm) where Lumichrome absorbs. |
| Benchtop degradation | Are you working under standard white fluorescent lights? | Protocol: Install Gold/Yellow Fluorescent filters (Cutoff <500nm) or low-pressure sodium lamps. Lumichrome excitation is negligible above 500nm. |
| Autosampler drift | Does your HPLC autosampler have a clear window? | Protocol: Cover the autosampler window with opaque material. Flashlight from the injection mechanism can degrade samples sitting in the queue. |
Module 3: Formulation & Chemistry Strategies
If you cannot eliminate light entirely, you must chemically inhibit the degradation pathway.
Q: How does pH affect Lumichrome stability?
A: pH dictates both the formation and the fluorescence of Lumichrome.
-
Acidic/Neutral (pH < 7): Riboflavin degrades primarily into Lumichrome.[1][5] Lumichrome is relatively stable here but highly fluorescent.
-
Basic (pH > 7): Riboflavin degrades into Lumiflavin.[1][5] Lumichrome can ionize, altering its absorption spectrum and reactivity.
-
Recommendation: Maintain buffers at pH 5.0–6.0 for maximum stability of the parent molecule, but if Lumichrome is the analyte, ensure pH is consistent (e.g., pH 4.5 Acetate buffer) to prevent spectral shifts [1, 2].
Q: Can I add stabilizers to prevent oxidation?
A: Yes. Since Lumichrome acts via Singlet Oxygen (
Recommended Stabilizers:
-
Ascorbic Acid (Vitamin C): Excellent at scavenging Singlet Oxygen and preventing volatile formation in complex matrices [3].
-
Cyclodextrins (e.g., HP-
-CD): These form inclusion complexes with Lumichrome. This "cages" the molecule, significantly reducing its ability to interact with oxygen and lowering its phototoxicity [4]. -
Inert Gas Purging: Sparging buffers with Nitrogen or Argon to remove dissolved Oxygen eliminates the substrate for Type II photosensitization.
Module 4: Analytical Workflow (HPLC/MS)
Diagram 2: Protected Analytical Workflow This workflow identifies critical control points (CCPs) where light leaks occur during analysis.
Caption: Critical Control Points (CCPs) for light exclusion during HPLC analysis of photosensitive flavins.
FAQ: Analytical Troubleshooting
Q: I see a "ghost peak" eluting before Riboflavin. Is this Lumichrome? A: Likely yes. Lumichrome is less polar than Riboflavin and typically elutes later on Reverse Phase (C18) columns, but in specific mobile phases, order can swap.
-
Verification: Check the fluorescence.[3][4][6][7] Riboflavin emits Green (~520nm); Lumichrome emits Blue (~450nm). Use a dual-wavelength FLD to distinguish them definitively [5].
Q: My calibration curve for Lumichrome is non-linear at low concentrations. A: This is often due to adsorption or photodegradation during the run .
-
Fix 1: Use silanized glass vials to prevent adsorption.
-
Fix 2: Program the autosampler to draw the sample immediately before injection (no "wait" time in the needle).
-
Fix 3: Verify the "inner filter effect" if concentrations are high; Lumichrome absorbs its own fluorescence.
References
-
Ahmad, I., et al. (2004).[8] "Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study." International Journal of Pharmaceutics.
-
Sheraz, M. A., et al. (2014). "Photo-stability of the Vitamins: A Review." Journal of Photochemistry and Photobiology B: Biology.
-
Huang, R., et al. (2006). "Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk." Journal of Agricultural and Food Chemistry.
-
Holte, M., et al. (2015). "Influence of Formulation on Photoinactivation of Bacteria by Lumichrome." PLOS ONE.
-
Zafra-Gómez, A., et al. (2006). "Determination of Riboflavin, Lumiflavin and Lumichrome in Human Urine by HPLC with Fluorescence Detection." Chromatographia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. A DFT study on the degradation mechanism of vitamin B2 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming fluorescence quenching in lumichrome assays
Welcome to the Application Support Center for Lumichrome Assays. As a Senior Application Scientist, I have designed this troubleshooting guide to help you systematically diagnose and overcome fluorescence quenching in your lumichrome (7,8-dimethylalloxazine) experiments.
Lumichrome is a highly sensitive fluorescent photoproduct of riboflavin degradation[1]. However, its photophysics are heavily influenced by its microenvironment, making it susceptible to both optical artifacts and true molecular quenching. This guide bridges the gap between theoretical photophysics and benchtop execution, providing you with self-validating protocols to rescue your assay's signal-to-noise ratio.
Part 1: Mechanistic Diagnostics (FAQs)
Q1: My standard curve loses linearity at higher lumichrome concentrations. Is the molecule quenching itself? A1: In most cases, this is not true molecular auto-quenching, but an optical artifact known as the Inner Filter Effect (IFE) . IFE occurs when the concentration of the fluorophore (or other absorbing species in the matrix) is so high that it attenuates the excitation beam before it reaches the center of the cuvette (Primary IFE), or reabsorbs the emitted light before it reaches the detector (Secondary IFE)[2]. As a rule of thumb, if the optical density (absorbance) of your sample exceeds 0.1 at the excitation wavelength, IFE will artificially depress your fluorescence signal[3].
Q2: I am running my assay in a highly acidic buffer, and my fluorescence has vanished. Why?
A2: Lumichrome is highly pH-sensitive and undergoes structural changes that dictate its quantum yield. The highly fluorescent state of lumichrome is its neutral alloxazinic form, which dominates between pH 3 and 10[4]. When the pH drops below 0 (mid-point
Q3: To improve lumichrome's poor aqueous solubility, I added cyclodextrin (HP-β-CD). The solubility improved, but my fluorescence decreased. What happened?
A3: You have inadvertently introduced a static quencher . While cyclodextrins like HP-β-CD successfully form 1:1 ground-state inclusion complexes with lumichrome to boost solubility, the less polar environment of the cyclodextrin cavity alters lumichrome's excited states[5]. Inside the cavity, the low-lying
Q4: How do biological matrices (like serum or cell lysates) quench lumichrome? A4: Complex matrices contain multiple dynamic quenchers (e.g., dissolved oxygen, heavy metals, and aliphatic/aromatic amines). These molecules collide with the excited singlet or triplet states of lumichrome, facilitating rapid electron transfer that returns lumichrome to the ground state without emitting a photon[6].
Part 2: Step-by-Step Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be a self-validating system. Use the following protocols to isolate and correct your specific quenching mechanism.
Protocol A: Mathematical Correction of the Inner Filter Effect (IFE)
If dilution is not an option for your assay, you must mathematically correct the IFE using absorbance data[2].
-
Step 1 (Absorbance Measurement): Measure the absorbance of your sample at both the exact excitation wavelength (
) and the emission wavelength ( ) using a UV-Vis spectrophotometer. Ensure you use the same cuvette pathlength as your fluorometer. -
Step 2 (Fluorescence Measurement): Record the observed fluorescence intensity (
) of the sample in the fluorometer[2]. -
Step 3 (Correction Calculation): Apply the standard IFE correction equation[2]:
-
Self-Validation: Plot both
and against lumichrome concentration. A successful correction will restore a strictly linear relationship ( ) across the entire concentration range, proving the signal loss was purely an optical artifact[7].
Protocol B: Stern-Volmer and Time-Resolved Lifetime Analysis
To distinguish between static quenching (complex formation) and dynamic quenching (collisional electron transfer), you must perform a Stern-Volmer analysis[8].
-
Step 1 (Titration): Prepare a series of samples with a constant concentration of lumichrome (OD < 0.05 to avoid IFE) and increasing concentrations of the suspected quencher[8].
-
Step 2 (Steady-State Measurement): Measure the fluorescence intensity of the unquenched sample (
) and the quenched samples ( ). Plot versus quencher concentration[8]. -
Step 3 (Lifetime Measurement): Using a time-correlated single-photon counting (TCSPC) setup, measure the fluorescence lifetime of the unquenched sample (
) and the quenched samples ( ). Plot versus quencher concentration. -
Self-Validation: Compare the two plots. If
, the mechanism is purely dynamic (collisional). If while , the mechanism is purely static (ground-state complexation)[8].
Part 3: Quantitative Data & Mitigation Tables
Table 1: Lumichrome Photophysical States and Quenching Susceptibility
| pH Range | Dominant Species | Fluorescence Quantum Yield | Primary Deactivation Pathway |
| pH < 0 | Cationic ( | Strongly Quenched | Intra-molecular diabatic charge transfer[4] |
| pH 3 – 10 | Neutral Alloxazinic ( | High (Optimal) | Radiative fluorescence (~475 nm)[4] |
| pH > 12.5 | Anionic ( | Low | Enhanced non-radiative decay[4] |
Table 2: Common Lumichrome Quenchers and Mitigation Strategies
| Quencher Type | Mechanism | Diagnostic Indicator | Mitigation Strategy |
| High Concentration (>0.1 OD) | Inner Filter Effect (Optical)[3] | Non-linear calibration curve | Dilution or Mathematical IFE Correction[7] |
| Dissolved Oxygen ( | Dynamic (Collisional)[8] | Decreased fluorescence lifetime | Degassing via inert gas sparging (Argon/N_2) |
| Aliphatic/Aromatic Amines | Dynamic (Electron Transfer)[6] | Linear Stern-Volmer plot | Matrix extraction or buffer exchange |
| Cyclodextrins (HP-β-CD) | Static (Inclusion Complex)[5] | Lifetime remains constant | Use alternative solubilizers (e.g., mild surfactants) |
Part 4: System Workflows & Pathway Visualizations
Decision tree for diagnosing and resolving lumichrome fluorescence loss.
Photophysical pathways and quenching mechanisms of lumichrome.
Part 5: References
-
Lumichrome complexation by cyclodextrins: Influence of pharmaceutical excipients Source: ingentaconnect.com URL:[Link]
-
Inner Filter Effect Correction for Fluorescence Measurements in Microplates Source: acs.org URL:[Link]
-
Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™ Source: horiba.com URL:[Link]
-
Absorption and emission spectroscopic characterization of lumichrome in aqueous solutions Source: nih.gov URL:[Link]
-
What is the Inner Filter Effect? Source: edinst.com URL:[Link]
-
Electron transfer quenching of singlet and triplet excited states of flavins and lumichrome by aromatic and aliphatic electron donors Source: rsc.org URL:[Link]
Sources
- 1. Lumichrome 1086-80-2 [sigmaaldrich.com]
- 2. static.horiba.com [static.horiba.com]
- 3. edinst.com [edinst.com]
- 4. Absorption and emission spectroscopic characterization of lumichrome in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lumichrome complexation by cyclodextrins: Influence of pharmaceut...: Ingenta Connect [ingentaconnect.com]
- 6. Electron transfer quenching of singlet and triplet excited states of flavins and lumichrome by aromatic and aliphatic electron donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione
Welcome to the Technical Support Center for the isolation and purification of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (commonly known as 6,8-dimethylalloxazine). Designed for researchers and drug development professionals, this guide provides field-proven methodologies to overcome the unique physicochemical challenges associated with this compound.
Due to its highly rigid, planar heterocyclic core, 6,8-dimethylalloxazine exhibits extreme insolubility in standard organic solvents, complicating traditional chromatographic purification. As a Senior Application Scientist, I have structured this guide to provide a self-validating methodology that leverages differential solubility and anti-solvent crystallization to achieve >98% purity.
Standard Operating Procedure (SOP): Self-Validating Purification
This protocol is designed as a self-validating system. The sequential application of orthogonal solubility conditions ensures that if a product is successfully recovered at the final step, it inherently meets high purity standards. The acidic wash validates the absence of basic precursors, while the thermal filtration validates the removal of high-molecular-weight polymers.
Step-by-Step Methodology
-
Aqueous & Acidic Trituration (Precursor Removal): Suspend the crude product in 0.1 M HCl (10 mL per gram of crude) and agitate for 15 minutes at room temperature. The acidic environment protonates unreacted 3,5-dimethyl-1,2-phenylenediamine (the synthetic precursor), rendering it water-soluble. Filter the suspension and wash the retentate with copious amounts of distilled water to remove any unreacted alloxan monohydrate.
-
Thermal Solubilization: Transfer the washed, semi-dry crude to a round-bottom flask. Add anhydrous Dimethyl Sulfoxide (DMSO) at a ratio of approximately 20 mL per gram of crude. Heat the suspension to 80–85°C under continuous magnetic stirring until the target compound is fully1[1].
-
Hot Filtration (Polymer Removal): While maintaining the temperature above 80°C, rapidly filter the mixture through a pre-warmed fine glass frit or a 0.45 µm PTFE membrane. This step is critical to remove high-molecular-weight, insoluble oxidized polymeric byproducts that do not dissolve even in hot DMSO.
-
Anti-Solvent Crystallization: Transfer the hot filtrate to a crystallizing dish. Begin a slow, dropwise addition of deionized water (the anti-solvent) while maintaining gentle stirring, targeting a final DMSO:Water volume ratio of 1:3. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to drive the equilibrium toward complete crystallization.
-
Recovery and Desiccation: Harvest the purified microcrystals via centrifugation (10,000 × g, 10 minutes at 4°C)[1]. Decant the supernatant. Wash the pellet sequentially with cold ethanol, followed by diethyl ether, to displace residual DMSO and water. Dry the final product in vacuo at 60°C for 12 hours.
Caption: Step-by-step experimental workflow for the purification of 6,8-dimethylalloxazine.
Troubleshooting Guides & FAQs
Q1: Why is the crude product highly resistant to dissolution in standard organic solvents (e.g., DCM, Ethyl Acetate, Methanol)?
A1: The causality lies in the molecule's architecture. 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione possesses a rigid, planar alloxazine core. This facilitates extensive
Q2: My final crystallized product has a dark brownish tint instead of the expected pale yellow powder. What went wrong? A2: A brownish tint indicates contamination with oxidized byproducts of the 3,5-dimethyl-1,2-phenylenediamine precursor. This typically occurs if the hot filtration step is omitted or performed too slowly. If the DMSO solution cools below 70°C during filtration, the target compound and impurities will co-precipitate. Ensure the apparatus is pre-warmed. If discoloration persists, perform a secondary recrystallization from boiling glacial acetic acid.
Q3: How can I optimize the anti-solvent crystallization to maximize yield without crashing out impurities? A3: Supersaturation kinetics dictate the purity of the final crystal lattice. A rapid "bolus" addition of water causes immediate, uncontrolled supersaturation, leading to amorphous precipitation that physically traps impurities. A slow, dropwise addition of water to the hot DMSO solution promotes controlled nucleation, allowing the highly ordered 6,8-dimethylalloxazine lattice to form while excluding structurally dissimilar impurities.
Q4: How do I analytically verify the purity of the purified 6,8-dimethylalloxazine? A4: Purity should be verified using UV-Vis absorption and fluorescence spectroscopy. According to established2, pure 6,8-dimethylalloxazine in aprotic solvents (such as acetonitrile or dioxane) exhibits a broad absorption maximum at approximately 350 nm (ca. 28,600 cm⁻¹) and a distinct fluorescence emission band at 462 nm (21,600 cm⁻¹)[2]. The presence of unreacted diamine or polymeric contaminants will significantly quench this fluorescence or introduce red-shifted absorption shoulders.
Quantitative Data: Crystallization Optimization
The following table summarizes the causal relationship between the anti-solvent addition parameters and the resulting product quality. Adhering to the 1:3 dropwise protocol ensures the optimal balance of purity and yield.
| DMSO:Water Ratio (v/v) | Water Addition Rate | Cooling Profile | Crystal Habit | Purity (UV-Vis) | Yield Recovery |
| 1:1 | Bolus (Rapid) | Rapid (Ice bath) | Amorphous | < 85% | 95% |
| 1:3 | Dropwise | Slow (Ambient to 4°C) | Microcrystalline | > 98% | 88% |
| 1:5 | Dropwise | Slow (Ambient to 4°C) | Microcrystalline | > 95% | 92% |
| 1:10 | Bolus (Rapid) | Rapid (Ice bath) | Amorphous | < 80% | 98% |
Troubleshooting Logic Visualization
Caption: Logical decision tree for troubleshooting low purity or product discoloration.
References
- Title: Efficient Production of Lumichrome by Microbacterium sp.
- Title: Spectroscopy and photophysics of 6,8-dimethylalloxazine.
Sources
Technical Support Center: Resolving Co-elution of Riboflavin and Lumichrome
Welcome to our dedicated technical support guide for overcoming the analytical challenge of co-eluting riboflavin and its primary photodegradant, lumichrome. This resource is tailored for researchers, scientists, and drug development professionals seeking to develop robust and accurate analytical methods. As a team of Senior Application Scientists, we have consolidated our expertise and field-proven insights to provide you with a comprehensive, step-by-step approach to achieving baseline separation of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What are riboflavin and lumichrome, and why do they often co-elute in reverse-phase HPLC?
A1: Riboflavin, or Vitamin B2, is a water-soluble vitamin essential for various metabolic processes. It is notoriously sensitive to light, and upon exposure, particularly in neutral or acidic solutions, it degrades to form lumichrome (7,8-dimethylalloxazine).[1][2][3][4][5][6][7] The co-elution of these two compounds is a frequent issue in reverse-phase high-performance liquid chromatography (RP-HPLC) due to their structural similarities. Both molecules share the same fundamental isoalloxazine ring structure, which results in comparable hydrophobicity and retention behavior on common stationary phases like C18.[8][9][10] Achieving separation requires a methodical approach that exploits the subtle differences in their physicochemical properties.
Q2: How does pH influence the separation of riboflavin and lumichrome?
A2: The pH of the mobile phase is a critical parameter that directly impacts the retention and selectivity of ionizable compounds.[11][12][13] Riboflavin has two pKa values, approximately 1.7 and 10.2.[1][5][6][14] By adjusting the mobile phase pH to be at least 1.5 to 2 units away from a compound's pKa, you can ensure it is either fully ionized or fully suppressed, leading to more stable retention times.[11] Manipulating the pH alters the charge state of both riboflavin and lumichrome, thereby changing their polarity and interaction with the nonpolar stationary phase. This allows for differential retention, which is the key to their separation.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
If you are facing co-elution or poor resolution between riboflavin and lumichrome, follow these systematic troubleshooting steps.
Initial Assessment: Standard C18 Methodology
Most labs begin with a standard C18 column. If this initial approach fails, the following strategies will help you optimize your method.
This is the most powerful and often simplest parameter to adjust for improving the selectivity of ionizable compounds.
-
The Scientific Principle: The goal is to maximize the difference in the charge states of riboflavin and lumichrome. Operating at a low pH (e.g., pH 2.5-3.0) is often effective for two reasons:
-
It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can cause undesirable secondary interactions and lead to peak tailing, especially for basic compounds.[15][16][17][18]
-
It ensures both analytes are in a consistent, predominantly protonated state, allowing their subtle structural differences to influence retention more significantly.
-
Step-by-Step Protocol: Low pH Mobile Phase
-
Column: Standard C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase A: 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH adjusted to 2.5.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program: Start with a shallow gradient to maximize resolution.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 60 40 21.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at ~266 nm or Fluorescence (Riboflavin Ex: ~444 nm, Em: ~525 nm; Lumichrome Ex: ~353 nm, Em: ~471 nm).[3][6]
Trustworthiness Check: This protocol is self-validating. A low pH mobile phase should not only improve separation but also result in sharper, more symmetrical peaks for both compounds. If peak tailing persists, it may indicate issues with the column itself (e.g., old silica, poor end-capping).[15][19]
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting riboflavin and lumichrome co-elution.
If optimizing the mobile phase on a C18 column is insufficient, the next step is to introduce a different separation mechanism by changing the stationary phase.
-
Phenyl-Hexyl Columns:
-
Mechanism: These columns separate based on both hydrophobicity (from the hexyl chain) and π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes.[20][21][22][23] This dual mechanism provides a unique selectivity that can often resolve compounds that co-elute on a C18 phase.
-
Best For: Analytes with aromatic rings where subtle differences in electron density can be exploited.
-
-
Pentafluorophenyl (PFP) Columns:
-
Mechanism: PFP columns are highly versatile and offer multiple modes of interaction, including hydrophobic, π-π, dipole-dipole, and ion-exchange.[24][25][26][27][28] This makes them exceptionally powerful for separating structurally similar compounds, such as positional isomers or degradants.
-
Best For: When both pH optimization and phenyl-hexyl columns fail, the unique selectivity of a PFP column is often the solution.
-
Step-by-Step Protocol: Method Development with a Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Methanol is often preferred over acetonitrile with phenyl columns as it does not interfere with π-π interactions).[27]
-
Initial Conditions: Use the same gradient program as in Strategy 1 to establish a baseline chromatogram.
-
Optimization: Adjust the gradient slope and temperature to fine-tune the separation. The elution order may be different from the C18 column, providing a clear indication of the alternative selectivity.
Advanced Topics & Final Considerations
Peak Tailing in Basic Compounds
If you observe significant peak tailing for riboflavin or lumichrome, it is likely due to secondary interactions with acidic silanol groups on the silica surface.[15][16][19]
-
Solution 1: Low pH: As described above, operating at a pH < 3 will keep these silanols protonated and non-ionized.[15][17][18]
-
Solution 2: High-Quality Columns: Always use modern, high-purity silica columns (Type B) that are well end-capped to minimize the number of accessible silanol groups.[16]
-
Solution 3 (Use with Caution): Mobile phase additives like triethylamine (TEA) can be used to mask silanol groups, but they can shorten column lifetime and are not suitable for mass spectrometry.[15][16]
Method Development Workflow
Caption: A structured workflow for HPLC method development.
By following this guide, you will be well-equipped to systematically troubleshoot and resolve the co-elution of riboflavin and lumichrome, leading to more accurate and reliable analytical results.
References
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Masotti, F., et al. (2018). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products. European Food Research and Technology.
- Jia, Y., et al. (2021). Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?. Molecules.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
- Teng, Y., & Smith, K. C. (1972). Photoconversion of Riboflavin to Lumichrome in Plant Tissues. Plant Physiology.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Sepe, A., et al. (2019). Photodegradation of Riboflavin – Model Experiments on Photo Processes in Chemistry Class. World Journal of Chemical Education.
- Long, W., & Horton, J. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
- Shishido, Y., et al. (2019). Efficient Production of Lumichrome by Microbacterium sp. TPU3598. Journal of Bioscience and Bioengineering.
- Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
- Hawach Scientific. (n.d.). PFP HPLC Column, HPLC Analytical Columns Chemistry.
- Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Sheraz, M. A., et al. (2014). Photo, thermal and chemical degradation of riboflavin. Beilstein Journal of Organic Chemistry.
- GL Sciences. (n.d.). PFP & Phenyl HPLC Columns.
- Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.
- ChemicalBook. (2025, November 5). Riboflavin | 83-88-5.
- Long, W. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
- Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
- LCGC International. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ResearchGate. (2018, March 23). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products | Request PDF.
- Goodman, S. R., et al. (2016). Separation, Identification and Quantification of Riboflavin and its Photoproducts in Blood Products using High-performance Liquid Chromatography with Fluorescence Detection: A Method to Support Pathogen Reduction Technology. Transfusion.
- Waters Corporation. (n.d.). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds.
- Pesek, J. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- National Center for Biotechnology Information. (n.d.). Riboflavin. PubChem.
- Merck Index. (n.d.). Riboflavin.
- Waters Corporation. (n.d.). UPLC/PDA/MS Analysis of Riboflavin and Related Compounds.
- Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
- Majors, R. E., & Przybyciel, M. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
- Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
- ResearchGate. (n.d.). HPLC plate showing runs of lumichrome and riboflavin in standards, as....
- Kindack, D. G., et al. (1991). Separation, identification and determination of lumichrome in swine feed and kidney. Food Additives & Contaminants.
- World Journal of Advanced Research and Reviews. (2024, November 30). A review of novel analytical methods for the determination of Vitamin B2 (Riboflavin).
- Ahmad, I., et al. (2012). Methods of Analysis of Riboflavin (Vitamin B2): A Review. International Journal of Pharmaceutical Sciences and Research.
- LCGC International. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- SIELC Technologies. (n.d.). Separation of Riboflavin phosphate on Newcrom R1 HPLC column.
- CABI Digital Library. (n.d.). Development of a HPLC method for the simultaneous analysis of riboflavin and other flavin compounds in liquid milk and milk products.
- Jung, M. Y., et al. (2006). Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. Journal of Agricultural and Food Chemistry.
- Hewavitharana, A. K., & Van-Camp, J. (2002). Method for the Extraction of Riboflavin for High-performance Liquid Chromatography and Application to Casein. UQ eSpace.
- ResearchGate. (2025, October 19). Analysis of Riboflavin and Its Respective Vitamers by High-Performance Liquid Chromatography | Request PDF.
- Polish Journal of Chemistry. (n.d.). ANALYSIS OF ACID-BASE PROPERTIES OF RIBOFLAVIN CALCULATED VIA SEMI-EMPIRICAL METHODS.
- Studia Universitatis Babes-Bolyai Chemia. (n.d.). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE.
- The Ohio State University. (n.d.). Mechanism of Riboflavin Destruction under Light.
Sources
- 1. Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution? | MDPI [mdpi.com]
- 2. Photoconversion of Riboflavin to Lumichrome in Plant Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. conference.pixel-online.net [conference.pixel-online.net]
- 4. BJOC - Photo, thermal and chemical degradation of riboflavin [beilstein-journals.org]
- 5. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Riboflavin [drugfuture.com]
- 7. kb.osu.edu [kb.osu.edu]
- 8. air.unimi.it [air.unimi.it]
- 9. waters.com [waters.com]
- 10. Separation, identification and determination of lumichrome in swine feed and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. ptfarm.pl [ptfarm.pl]
- 15. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. waters.com [waters.com]
- 20. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. support.waters.com [support.waters.com]
- 24. agilent.com [agilent.com]
- 25. hawach.com [hawach.com]
- 26. glsciencesinc.com [glsciencesinc.com]
- 27. lcms.cz [lcms.cz]
- 28. agilent.com [agilent.com]
Validation & Comparative
mass spectrometry fragmentation patterns of lumichrome vs riboflavin
High-Resolution Mass Spectrometry Comparison Guide: Riboflavin vs. Lumichrome Fragmentation Pathways
Executive Summary & Scientific Context
Riboflavin (Vitamin B2) and its primary degradation product, lumichrome, are critical biomarkers in pharmacokinetic profiling, environmental monitoring, and microbial quorum sensing[1][2]. While structurally related—both sharing the flavin isoalloxazine ring—their distinct side chains dictate unique energetic behaviors during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS). This guide provides an objective, data-driven comparison of their fragmentation patterns, empowering researchers and drug development professionals to design highly selective multiple reaction monitoring (MRM) assays.
Structural Causality in MS/MS Fragmentation
The fundamental difference in fragmentation between these two molecules stems from the presence or absence of the ribityl side chain. Understanding the causality behind these cleavages ensures accurate interpretation of mass spectra.
-
Riboflavin (C17H20N4O6): Features a relatively labile C-N bond connecting the ribityl chain to the N10 position of the isoalloxazine ring. During positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ is observed at m/z 377.1[3]. Upon CID, the dominant fragmentation pathway is the neutral loss of the ribityl side chain (-134 Da), yielding a highly stable, lumichrome-like product ion at m/z 243.1[3][4]. Because this cleavage requires relatively low collision energy, m/z 243.1 is the universal quantifier ion for riboflavin.
-
Lumichrome (C12H10N4O2): Lacks the ribityl chain entirely, existing as a 7,8-dimethylalloxazine[5]. Its protonated precursor ion [M+H]+ appears at m/z 243.1[5][6]. Because the molecule consists solely of the highly conjugated, stable aromatic ring system, higher collision energies are required to induce fragmentation. The primary CID pathway involves the cleavage of the pyrimidine ring, specifically the loss of isocyanic acid (HNCO, -43 Da), resulting in a major product ion at m/z 200.1[1].
Quantitative Data Comparison
The following table summarizes the optimized MS/MS parameters for distinguishing riboflavin and lumichrome in a complex matrix.
| Analyte | Formula | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Typical CE (eV) | Mechanistic Origin of Primary Fragment |
| Riboflavin | C17H20N4O6 | 377.1 | 243.1, 256.1 | 20 - 25 | Cleavage of ribityl side chain (-134 Da) |
| Lumichrome | C12H10N4O2 | 243.1 | 200.1, 156.1 | 30 - 40 | Pyrimidine ring opening; loss of HNCO (-43 Da) |
| Riboflavin-13C4,15N2 (IS) | Isotope | 383.1 | 249.1 | 25 | Cleavage of labeled ribityl side chain |
Note: Riboflavin's primary fragment (m/z 243.1) is isobaric with lumichrome's precursor ion, necessitating adequate chromatographic separation prior to MS detection to prevent false positives[4][6].
Logical Flow of Fragmentation & Photodegradation
Understanding the relationship between these molecules is crucial, as riboflavin readily photodegrades into lumichrome under neutral or alkaline conditions when exposed to light[7][8].
Caption: MS/MS CID fragmentation pathways vs. solution-phase photodegradation of Riboflavin to Lumichrome.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness in quantifying these compounds, the protocol must account for matrix effects and in-source fragmentation. Riboflavin can undergo in-source decay to m/z 243, which will falsely elevate lumichrome readings if they co-elute[9].
Step 1: Sample Preparation (Actinic Light Protection)
-
Causality: Riboflavin is highly photosensitive. All extractions must be performed under amber lighting to prevent artificial conversion to lumichrome[7][8].
-
Action: Spike 100 µL of plasma/culture media with 10 µL of Riboflavin-13C4,15N2 internal standard (IS)[4]. Add 300 µL of ice-cold methanol (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
Step 2: Chromatographic Separation
-
Causality: Because riboflavin's in-source fragment (m/z 243) is identical to lumichrome's precursor mass, baseline chromatographic separation is mandatory.
-
Action: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Lumichrome (more hydrophobic due to the lack of the polar ribityl chain) will elute later than riboflavin.
Step 3: MS/MS Detection (MRM Mode)
-
Action: Operate the triple quadrupole in ESI+ mode.
-
Transitions:
-
Self-Validation Check: Monitor the IS transition (383.1 → 249.1). A stable IS peak area and consistent retention time across all samples validates the absence of severe ion suppression and confirms system suitability[4].
Caption: Self-validating LC-MS/MS workflow ensuring isobaric resolution and matrix effect control.
Conclusion
When developing assays for flavin metabolism or monitoring photolytic degradation in pharmaceutical formulations, the structural divergence between riboflavin and lumichrome dictates the analytical strategy. The loss of the ribityl chain makes riboflavin highly responsive to low-energy CID, whereas lumichrome's rigid alloxazine core demands higher collision energies for ring cleavage. Strict chromatographic separation remains the cornerstone of this analysis due to the isobaric overlap between lumichrome's precursor and riboflavin's primary fragment.
References
-
MDPI. "Photodegradation of Riboflavin under Alkaline Conditions: What Can Gas-Phase Photolysis Tell Us about What Happens in Solution?" MDPI. URL: [Link]
-
APS Journals. "The Vitamin Riboflavin and Its Derivative Lumichrome Activate the LasR Bacterial Quorum-Sensing Receptor." APS Journals. URL: [Link]
-
PubChem. "Lumichrome | C12H10N4O2 | CID 5326566." National Center for Biotechnology Information. URL: [Link]
-
RSC Publishing. "Photochemical & Photobiological Sciences." Royal Society of Chemistry. URL: [Link]
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Lumichrome | C12H10N4O2 | CID 5326566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
comparing photosensitizing efficiency of lumichrome and lumiflavin
A Comprehensive Guide to the Photosensitizing Efficiency of Lumichrome vs. Lumiflavin
As the demand for sustainable, light-activated therapies and environmental remediation grows, flavin-based photosensitizers have emerged as powerful tools. Riboflavin (Vitamin B2) is a well-known endogenous photosensitizer; however, its rapid photodegradation limits its long-term efficacy[1]. Its two primary photodegradation products—Lumichrome (LC) and Lumiflavin (LF) —exhibit distinct photophysical properties that make them highly valuable for specific applications, ranging from antibacterial photodynamic therapy (aPDT) to the degradation of environmental pollutants[2][3].
As a Senior Application Scientist, I have structured this guide to objectively compare the photosensitizing efficiencies of LC and LF. By examining their structural divergence, quantum yields, and mechanistic pathways, this guide provides the foundational logic and self-validating protocols necessary for researchers to select and deploy the optimal flavin derivative for their workflows.
Photochemical Origins and Structural Divergence
The formation of LC and LF from riboflavin is strictly dictated by the pH of the microenvironment, which subsequently alters their heterocyclic core structures and lowest energy states[3].
-
Lumichrome (LC): Formed predominantly under neutral or acidic conditions[3]. Structurally, the cleavage of the ribityl chain results in an alloxazine core. Time-dependent density functional theory (TD-DFT) calculations reveal that the lowest energy state for LC is
[4]. -
Lumiflavin (LF): Formed under alkaline conditions[3]. It retains a methyl group at the N10 position, resulting in an isoalloxazine core. Its lowest energy state is characterized as
[4].
This structural divergence is the primary driver of their differing photosensitizing efficiencies. According to El-Sayed's rule, intersystem crossing (ISC) is most efficient when it involves a change in molecular orbital type (e.g.,
Mechanistic Pathways of ROS Generation
Both LC and LF act as photosensitizers by absorbing UVA or blue light, exciting the molecule from its ground state (
-
Type I (Electron/Hydrogen Transfer): The triplet flavin interacts directly with a substrate, generating radical intermediates (e.g., superoxide anion,
). -
Type II (Energy Transfer): The triplet flavin transfers energy directly to ground-state molecular oxygen (
), yielding highly reactive singlet oxygen ( ).
Photosensitization pathways of flavins generating reactive oxygen species.
Comparative Photophysical Data
To objectively evaluate their efficiency, we must look at the Singlet Oxygen Quantum Yield (
| Photophysical Property | Lumichrome (LC) | Lumiflavin (LF) | Riboflavin (RF - Reference) |
| Chemical Core | Alloxazine | Isoalloxazine | Isoalloxazine |
| Formation Environment | Neutral / Acidic pH[3] | Alkaline pH[3] | N/A (Parent) |
| Lowest Energy State | |||
| Singlet Oxygen Quantum Yield ( | ~0.85 (in Methanol)[4] | ~0.48 (in Methanol)[4] | ~0.54 (in Methanol)[5] |
| Reaction Rate with | |||
| Primary Absorption Range | 340 - 440 nm (UVA/Blue)[2] | ~450 nm (Blue)[5] | ~440 nm (Blue) |
Key Insight: While LC generates singlet oxygen much more efficiently (
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include critical control groups to isolate the causality of the photosensitizer from environmental artifacts.
Protocol A: Determination of Singlet Oxygen Quantum Yield ( ) via DPBF Assay
1,3-diphenylisobenzofuran (DPBF) is a highly specific chemical trap for
-
Step 1: Solution Preparation. Prepare a 50 µM solution of DPBF in methanol. Prepare separate solutions of LC, LF, and a reference standard (Riboflavin,
) in methanol. -
Step 2: Absorbance Matching. Adjust the concentrations of the flavin solutions so that their optical density (OD) at the chosen excitation wavelength (e.g., 355 nm) is identical (OD
0.1). This prevents inner filter effects and ensures equal photon absorption. -
Step 3: Mixing. Mix the DPBF solution 1:1 with each flavin solution in quartz cuvettes.
-
Step 4: Self-Validating Controls.
-
Dark Control: Flavin + DPBF kept in the dark (Validates that degradation is strictly light-dependent).
-
Light Control: DPBF + Methanol + Light (Validates that DPBF is not undergoing direct photolysis at the excitation wavelength).
-
-
Step 5: Irradiation & Measurement. Irradiate the cuvettes using a monochromatic light source. Measure the absorbance at 410 nm every 10 seconds for 2 minutes.
-
Step 6: Calculation. Plot the natural log of DPBF absorbance versus irradiation time to find the decay rate (
). Calculate the quantum yield: .
Protocol B: In Vitro Antibacterial Photodynamic Therapy (aPDT) Assay
Lumichrome is highly effective against Gram-positive bacteria (e.g., E. faecalis)[2]. This protocol evaluates practical photosensitizing efficiency.
-
Step 1: Bacterial Culture. Grow E. faecalis to the mid-logarithmic phase (
CFU/mL) in brain heart infusion (BHI) broth. Wash and resuspend in PBS. -
Step 2: Sensitization. Incubate 100 µL of the bacterial suspension with varying concentrations of LC and LF (e.g., 10, 25, 50 µM) in a 96-well plate for 30 minutes in the dark.
-
Step 3: Self-Validating Controls.
-
Dark Toxicity Control: Bacteria + Flavin (No Light). Validates that the flavin is not inherently toxic without activation.
-
Light Toxicity Control: Bacteria + PBS + Light. Validates that the light dose alone does not kill the bacteria.
-
-
Step 4: Irradiation. Expose the plates to a blue LED array (e.g., 400-450 nm) delivering a total light dose of 24 J/cm²[2].
-
Step 5: Viability Assessment. Serially dilute the suspensions, plate on BHI agar, and incubate for 24 hours at 37°C. Count CFUs to determine the log reduction in bacterial viability. Note: Avoid excessively high flavin concentrations, as light attenuation (inner filter effect) can artificially reduce phototoxic efficacy[2].
Conclusion & Application Matrix
The choice between Lumichrome and Lumiflavin should be dictated by the specific demands of your assay:
-
Choose Lumichrome for Maximum ROS Yield: Due to its alloxazine core and
state, LC provides a vastly superior singlet oxygen quantum yield ( )[4]. It is the premier choice for aPDT against multidrug-resistant Gram-positive bacteria and for the rapid photooxidation of environmental pollutants[2]. -
Choose Lumiflavin for Alkaline Environments: If your experimental matrix is highly basic, Riboflavin will naturally degrade into Lumiflavin[3]. While its
(~0.48) is lower than LC, it remains a potent Type I and Type II photosensitizer capable of driving sustained ROS generation[4][5].
References
1.1 - MDPI 2.2 - Benchchem 3.3 - ACS Publications 4.4 - ResearchGate 5. 5 - Benchchem
Sources
validation of analytical methods for pteridine impurities per ICH guidelines
Methodology: HPLC-UV vs. HPLC-FLD vs. UHPLC-MS/MS
Executive Summary: The Pteridine Challenge
Pteridine impurities—common in folate-based therapeutics like Methotrexate (MTX), Folic Acid, and Sapropterin (BH4)—present a unique analytical paradox. While the parent API is often stable and abundant, the impurities (e.g., pterin-6-carboxylic acid, 7-hydroxymethotrexate) are highly polar, light-sensitive, and present at trace levels.
Standard HPLC-UV often fails to meet the stringent reporting thresholds (0.05%) required by ICH Q3A/B due to the low extinction coefficients of certain degradation products. Conversely, Pteridines possess a high native fluorescence quantum yield, making Fluorescence Detection (FLD) a powerful, often underutilized alternative to the capital-intensive UHPLC-MS/MS .
This guide objectively compares these three modalities, providing a validated framework for method selection compliant with ICH Q2(R2) .
Regulatory Framework: ICH Q2(R2) & Q3A/B
The validation approach must align with the ICH Q2(R2) guideline (effective 2024), which emphasizes a lifecycle approach to analytical procedures.
-
ICH Q3A/B (Impurities): Sets the reporting threshold (usually 0.05% or 0.10%). Your method must have an LOQ below this limit.
-
ICH Q2(R2) (Validation):
-
Specificity: Critical for pteridines, which often co-elute due to structural similarity.
-
Linearity/Range: Must cover 50% to 120% of the specification limit.
-
Robustness: Pteridines are photosensitive; validation must include stability of solutions under actinic light.
-
Comparative Analysis: Selecting the Right Detector
The following table summarizes the performance metrics based on field application data for Methotrexate and its related pteridine impurities.
| Feature | HPLC-UV (PDA) | HPLC-FLD (Fluorescence) | UHPLC-MS/MS (QqQ) |
| Primary Mechanism | Chromophore Absorbance (Beer-Lambert) | Native Fluorescence (Excitation/Emission) | Ionization (m/z) & Fragmentation |
| Sensitivity (LOD) | Moderate (~0.1 µg/mL) | Superior (~0.5 ng/mL) | High (~0.1 ng/mL) |
| Selectivity | Low (Susceptible to matrix interference) | High (Only fluorescing compounds detected) | Ultimate (Mass filtration) |
| Linearity Range | Wide ( | Limited ( | Wide ( |
| Cost/Complexity | Low / Routine | Medium / Specialist | High / Expert Required |
| Pteridine Suitability | Screening Only (Main Peak Assay) | Gold Standard (Trace Impurities) | Structure Elucidation (Unknowns) |
Expert Insight: The "Sweet Spot" of Fluorescence
While MS/MS is the definitive tool for identification, HPLC-FLD is often the most practical choice for routine QC of pteridines. Pteridine rings are "light sponges"—they absorb UV and re-emit it with high efficiency. By tuning the Excitation (
Visualizing the Decision Process
Figure 1: Decision matrix for selecting the appropriate detection technique for pteridine analysis based on impurity characteristics and regulatory limits.
Experimental Protocol: The "Dual-Mode" Validation System
This protocol is designed to validate a method capable of simultaneous Assay (UV) and Impurity Profiling (FLD).
Materials & Reagents[1][2][3][4]
-
API: Methotrexate (USP Reference Standard).[1]
-
Impurities: 7-Hydroxymethotrexate, 2,4-diamino-N10-methylpteroic acid (DAMPA).
-
Solvents: Acetonitrile (LC-MS Grade), Ammonium Bicarbonate (Volatile buffer preferred for potential MS transfer).
-
Glassware: Amber volumetric flasks are mandatory. Pteridines degrade into 6-formylpterin under white light within minutes.
Chromatographic Conditions[2][3][4][5][6][7]
-
System: HPLC with in-line PDA and Fluorescence Detector (FLD).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 6.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Flow Rate: 1.0 mL/min.
-
Injection Vol: 10 µL.
Detection Parameters (The Critical Step)
To maximize performance, time-program the detectors:
-
UV Channel (PDA): 302 nm (Max absorption for MTX).
-
FLD Channel:
- : 360 nm
- : 460 nm
-
Note: This targets the oxidized pteridine ring system specifically.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection hold |
| 20.0 | 70 | 30 | Elution of polar impurities |
| 25.0 | 10 | 90 | Column Wash (remove hydrophobic dimers) |
| 30.0 | 95 | 5 | Re-equilibration |
Validation Results & Data Interpretation
The following data simulates a validation study comparing the Signal-to-Noise (S/N) ratios obtained during the Limit of Quantitation (LOQ) determination.
Table 1: Sensitivity Comparison (LOQ Determination)
LOQ defined as S/N ratio
| Analyte | UV LOQ (302 nm) | FLD LOQ (Ex360/Em460) | Improvement Factor |
| Methotrexate (API) | 0.05 µg/mL | 0.001 µg/mL | 50x |
| 7-OH-MTX (Impurity) | 0.10 µg/mL | 0.002 µg/mL | 50x |
| DAMPA (Impurity) | 0.08 µg/mL | 0.005 µg/mL | 16x |
Interpretation: For an impurity limit of 0.05% in a 1 mg/mL sample preparation, the required LOQ is 0.5 µg/mL.
-
UV: Barely meets the requirement. Baseline noise can cause integration errors.
-
FLD: Exceeds requirement by orders of magnitude, allowing for robust integration even at 0.01% levels.
Validation Workflow (ICH Q2(R2) Aligned)
This workflow ensures your dataset meets the "Fit for Purpose" criteria of the new guideline.
Figure 2: Sequential validation workflow aligned with ICH Q2(R2) requirements for analytical procedures.
Troubleshooting & Expert Tips
-
Quenching Effects (FLD): High concentrations of API can cause "inner filter effects" (self-quenching) in fluorescence. Solution: Ensure the API peak is within the linear dynamic range, or use the UV channel for the API and FLD channel solely for impurities.
-
Ghost Peaks: Pteridines stick to stainless steel. Solution: Passivate your LC system with 30% Phosphoric acid before starting the validation campaign.
-
pH Sensitivity: Fluorescence intensity is pH-dependent. Solution: Use a buffered mobile phase (like the Ammonium Bicarbonate suggested) rather than simple acid/water mixtures to stabilize the signal.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3][4][5] Link
-
BenchChem. (2025).[1] High-Performance Liquid Chromatography for Purity Analysis of Methotrexate. Link
-
National Institutes of Health (NIH). (2018). Effect of pterin impurities on the fluorescence and photochemistry of commercial folic acid. Link
-
MDPI. (2023). Dilute-and-Shoot LC-Q-TOF-MS for Pteridine Profiling in Human Urine. Link
-
European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography [html.rhhz.net]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ajprui.com [ajprui.com]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - Analytical Quality Control Group [analytical.gmp-compliance.org]
Comparative Guide: IR Spectroscopy of 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione and Flavin Analogs
Target Audience: Researchers, analytical chemists, and drug development professionals.
Introduction & Structural Context
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (CAS 76127-02-1) is a rare structural isomer of the naturally occurring lumichrome (7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione). Both molecules share the core alloxazine ring system, which serves as the foundational chromophore for vital flavin cofactors like Flavin Mononucleotide (FMN) and Riboflavin (Vitamin B2).
Differentiating the 6,8-dimethyl isomer from the ubiquitous 7,8-dimethyl isomer requires precise analytical techniques. Infrared (IR) spectroscopy, particularly in the fingerprint region (600–1500 cm⁻¹) and the double-bond stretching region (1500–1800 cm⁻¹), provides a definitive structural signature. This guide objectively compares the spectral performance and theoretical peak assignments of the 6,8-isomer against its well-documented analogs.
Mechanistic Insights: Vibrational Causality
As a Senior Application Scientist, I emphasize that IR peak assignments must be grounded in molecular mechanics and electron density distributions, rather than mere empirical matching.
-
Carbonyl Stretches (νC=O): The alloxazine core contains two distinct carbonyl groups at the C2 and C4 positions. The C4=O is highly conjugated with the pyrazine ring, typically resulting in a lower frequency stretch compared to the C2=O. Advanced Infrared Multiple Photon Dissociation (IRMPD) studies on isolated flavins demonstrate that the frequencies and relative intensities of these two C=O stretch vibrations serve as reliable indicators for their protonation and tautomeric states[1].
-
Ring Stretches (νC=N / νC=C): The pyrimidinedione and pyrazine rings exhibit strongly coupled stretching modes. In the 6,8-dimethyl isomer, the steric bulk of the methyl group at the C6 position (adjacent to the N5 atom) slightly distorts the planarity of the pyrazine ring compared to lumichrome. This alters the electron density distribution, causing a slight blue-shift in the C=N stretching frequencies.
-
Aromatic C-H Out-of-Plane (OOP) Bending: This is the most diagnostic region for distinguishing the 6,8-isomer from the 7,8-isomer. The C–H out-of-plane bending absorptions in the 700 to 1000 cm⁻¹ range allow the exact substitution pattern on an aromatic ring to be determined[2]. Lumichrome (7,8-dimethyl) has isolated aromatic protons at C6 and C9, yielding a sharp OOP bend around 865 cm⁻¹. In contrast, the 6,8-dimethyl isomer possesses protons at C7 and C9. This meta-relationship results in a distinct OOP bending pattern, typically appearing as two bands: a strong band near 840 cm⁻¹ and a medium band near 890 cm⁻¹.
Comparative IR Reference Peaks
Note: Due to the scarcity of isolated literature for the 6,8-isomer, its values are extrapolated from density functional theory (DFT) models and structural analog shifts, compared against empirical NIST and IRMPD data for Lumichrome and Alloxazine[3].
| Vibrational Mode | 6,8-Dimethylbenzo[g]pteridine-2,4-dione (Target) | Lumichrome (7,8-Dimethyl Analog) | Alloxazine (Unsubstituted Core) |
| N-H Stretch (νN-H) | 3150 - 3450 cm⁻¹ (broad, H-bonded) | 3160 - 3450 cm⁻¹ | 3180 - 3400 cm⁻¹ |
| C2=O Stretch (νC=O) | ~1735 cm⁻¹ | 1730 - 1740 cm⁻¹ | 1725 - 1735 cm⁻¹ |
| C4=O Stretch (νC=O) | ~1695 cm⁻¹ | 1685 - 1700 cm⁻¹ | 1680 - 1690 cm⁻¹ |
| C=N Ring Stretch | 1560 - 1580 cm⁻¹ (shifted due to C6-Me) | 1550 - 1570 cm⁻¹ | 1545 - 1565 cm⁻¹ |
| C=C Aromatic Stretch | 1480 - 1510 cm⁻¹ | 1490 - 1515 cm⁻¹ | 1485 - 1500 cm⁻¹ |
| C-H OOP Bend (Aromatic) | 840 cm⁻¹ & 890 cm⁻¹ (meta-protons) | 865 cm⁻¹ (isolated protons) | 750 cm⁻¹ (4 adjacent protons) |
Self-Validating Experimental Protocol: Solid-State FTIR-ATR Analysis
To ensure trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This method is superior to traditional KBr pellet preparation as it eliminates moisture artifacts (which obscure the N-H and O-H stretching regions) and prevents pressure-induced polymorphic transitions.
Step 1: Instrument Calibration and Background Validation
-
Power on the FTIR spectrometer and purge the optical bench with dry N₂ for 30 minutes to minimize atmospheric H₂O and CO₂ interference.
-
Self-Validation Check: Run a polystyrene standard film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values to ensure interferometer alignment.
-
Collect a background spectrum of the clean diamond ATR crystal (128 scans, 4 cm⁻¹ resolution).
Step 2: Sample Preparation and Data Acquisition
-
Deposit 2–5 mg of the 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione powder directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR anvil. Monitor the software's pressure gauge to ensure uniform contact; inconsistent pressure will lead to non-reproducible peak intensities, particularly in the rigid double-bond region.
-
Acquire the spectrum from 4000 to 600 cm⁻¹ using 128 co-added scans to maximize the signal-to-noise ratio.
Step 3: Spectral Processing and Orthogonal Verification
-
Apply an ATR correction algorithm to account for wavelength-dependent penetration depth (peaks at lower wavenumbers naturally absorb more strongly in ATR).
-
Baseline correct the spectrum using a polynomial fit.
-
Causality Check: Examine the 700–900 cm⁻¹ region. Verify the presence of the meta-substituted C-H OOP bending bands (840/890 cm⁻¹). If a single sharp band at 865 cm⁻¹ is observed instead, the sample is likely contaminated with, or entirely composed of, the 7,8-isomer (Lumichrome).
Visualizing the Analytical Workflow
The following diagram illustrates the logical decision matrix for differentiating these closely related benzo[g]pteridine isomers using IR spectroscopy.
Caption: Analytical workflow for differentiating 6,8-dimethyl and 7,8-dimethyl benzo[g]pteridine isomers.
References
-
Probing Protonation Sites of Isolated Flavins Using IR Spectroscopy: From Lumichrome to the Cofactor Flavin Mononucleotide ChemPhysChem URL:[Link]
-
Alloxazine - NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST) URL:[Link]
-
12.8: Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts URL:[Link]
Sources
A Researcher's Guide to UV-Vis Spectral Analysis of Pteridine Redox States
This guide provides an in-depth technical comparison of the UV-Vis spectral properties of oxidized and reduced pteridines, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and applying these spectroscopic techniques. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data for key pteridine molecules.
The Significance of Pteridine Redox States in Biological Systems
Pteridines are a class of heterocyclic compounds composed of a fused pyrimidine and pyrazine ring system.[1] They are widely distributed in nature and participate in a vast array of biological processes.[1][2] The biological activity of many pteridines is intrinsically linked to their oxidation state.[2] The pteridine ring can exist in a fully oxidized (aromatic) state, a semi-reduced dihydropterin state, or a fully reduced tetrahydropterin state.[2] This redox activity is central to their function as cofactors for a variety of enzymes.[3]
For instance, tetrahydrobiopterin (BH4) is an essential cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases.[4] Its oxidized forms, dihydrobiopterin (BH2) and biopterin, are biologically inactive in these roles.[5] Similarly, the vitamin folic acid must be reduced to its tetrahydrofolate form to participate in one-carbon transfer reactions essential for nucleotide and amino acid biosynthesis.[6]
Given the critical dependence of their function on their redox state, the ability to distinguish between oxidized and reduced pteridines is of paramount importance in biochemical and pharmaceutical research. UV-Vis spectroscopy provides a powerful, non-destructive, and readily accessible method to achieve this.
Principles of UV-Vis Spectroscopy for Pteridine Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[7] The absorption of light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.[8] The wavelength of maximum absorbance (λmax) is determined by the energy difference between these orbitals.[7]
For pteridines, the key to their differential UV-Vis spectra lies in the electronic structure of the pteridine core. The fully oxidized, aromatic forms possess an extended π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[8] This results in absorption at longer wavelengths (a bathochromic or red shift).[9]
Conversely, when the pteridine ring is reduced to the dihydro or tetrahydro state, the extent of π-conjugation is significantly decreased.[6] This increases the HOMO-LUMO energy gap, leading to absorption at shorter wavelengths (a hypsochromic or blue shift).[9] These distinct spectral shifts provide a reliable basis for differentiating between the redox states of pteridines.
Comparative UV-Vis Spectra of Key Pteridines
The following sections present a comparative analysis of the UV-Vis spectral data for several biologically significant pteridines in their oxidized and reduced forms.
Biopterin
Biopterin and its reduced forms are crucial for a range of metabolic processes. Tetrahydrobiopterin (BH4) is the active cofactor form. The UV-Vis spectra clearly distinguish between the fully reduced (tetrahydrobiopterin), partially oxidized (dihydrobiopterin), and fully oxidized (biopterin) states.
| Compound | Oxidation State | λmax (nm) | Solvent/pH |
| Biopterin | Oxidized | ~275, ~346 | pH 7.4 |
| 7,8-Dihydrobiopterin (H2Bip) | Semi-reduced | Not clearly defined single peak | - |
| 5,6,7,8-Tetrahydrobiopterin (H4Bip) | Reduced | ~298 | pH 7.4 |
Table 1: UV-Vis Absorption Maxima of Biopterin and its Reduced Forms. Data compiled from various sources.[10][11]
The fully oxidized biopterin displays two prominent absorption bands, with the longer wavelength band around 346 nm being characteristic of the extended aromatic system.[10] In contrast, the fully reduced tetrahydrobiopterin shows a single major absorption peak at a significantly shorter wavelength of around 298 nm, reflecting the disruption of the aromaticity in the pyrazine ring.[10]
Neopterin
Neopterin is a marker of cellular immune activation, and its levels are often measured in clinical settings.[12] Like biopterin, its UV-Vis spectrum is sensitive to its redox state. 7,8-dihydroneopterin is the primary product of GTP cyclohydrolase I and is subsequently oxidized to neopterin.[13]
| Compound | Oxidation State | λmax (nm) | Solvent/pH |
| Neopterin | Oxidized | ~254, ~353 | Neutral pH |
| 7,8-Dihydroneopterin | Semi-reduced | ~280, ~330 | Neutral pH |
Table 2: UV-Vis Absorption Maxima of Neopterin and 7,8-Dihydroneopterin. Note: Specific molar absorptivity values can vary with solvent and pH.
The oxidized form, neopterin, exhibits a long-wavelength absorption band around 353 nm. The semi-reduced 7,8-dihydroneopterin has its main absorption peaks at shorter wavelengths.
Folic Acid
Folic acid (pteroylglutamic acid) is a vitamin that, in its reduced forms, is essential for a multitude of metabolic pathways. The fully oxidized form, folic acid, is the most stable and is used in dietary supplements. However, it must be enzymatically reduced to dihydrofolate (DHF) and then to the active tetrahydrofolate (THF) within the body.[6]
| Compound | Oxidation State | λmax (nm) | Solvent/pH |
| Folic Acid | Oxidized | ~256, ~283, ~366 | pH 7.0 |
| Dihydrofolate (DHF) | Semi-reduced | ~282 | pH 7.0 |
| Tetrahydrofolate (THF) | Reduced | ~298 | pH 7.0 |
Table 3: UV-Vis Absorption Maxima of Folic Acid and its Reduced Forms. Data compiled from various sources.[6][14][15]
The UV-Vis spectrum of folic acid is characterized by three absorption maxima, with the one at ~366 nm indicative of its fully conjugated pteridine ring.[14] Upon reduction to dihydrofolate and subsequently to tetrahydrofolate, this long-wavelength absorption band disappears, and the main absorption peak shifts to around 282 nm and 298 nm, respectively.[6]
Experimental Protocols
The following protocols provide step-by-step methodologies for the preparation and analysis of oxidized and reduced pteridines by UV-Vis spectroscopy.
General UV-Vis Spectroscopic Analysis
This protocol outlines the basic steps for obtaining a UV-Vis spectrum of a pteridine derivative.
Materials:
-
Pteridine compound of interest
-
UV-transparent solvent (e.g., ethanol, methanol, water, or a suitable buffer)[16]
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the pteridine derivative in a UV-transparent solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the instrument, typically between 0.1 and 1.0.[16]
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette itself.[16]
-
Sample Measurement: Place the cuvette containing the pteridine solution in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-500 nm for pteridines).[16]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.
In-situ Reduction of Pteridines for Spectroscopic Analysis
This protocol describes a method for the chemical reduction of an oxidized pteridine and subsequent spectral analysis. Sodium dithionite is a common and effective reducing agent for this purpose.[17]
Materials:
-
Oxidized pteridine (e.g., folic acid, biopterin)
-
Anaerobic buffer (e.g., phosphate or Tris buffer, deoxygenated by bubbling with nitrogen or argon for at least 30 minutes)
-
Sodium dithionite (Na₂S₂O₄)
-
Septum-sealed cuvette or a standard cuvette used in an anaerobic chamber
-
Gas-tight syringe
Procedure:
-
Prepare Pteridine Solution: Dissolve the oxidized pteridine in the anaerobic buffer to the desired concentration inside the sealed cuvette.
-
Initial Spectrum: Record the UV-Vis spectrum of the oxidized pteridine.
-
Prepare Reducing Agent: Prepare a fresh stock solution of sodium dithionite in the anaerobic buffer.
-
Initiate Reduction: Using a gas-tight syringe, inject a small volume of the sodium dithionite solution into the cuvette containing the pteridine solution. The final concentration of dithionite should be in excess to ensure complete reduction.
-
Monitor Reaction: Immediately begin recording spectra at timed intervals to monitor the progress of the reduction. A decrease in the absorbance at the λmax of the oxidized form and an increase in the absorbance at the λmax of the reduced form should be observed.
-
Final Spectrum: Once the spectral changes have ceased, indicating the completion of the reaction, record the final spectrum of the reduced pteridine.
Controlled Oxidation of Reduced Pteridines
Reduced pteridines, particularly tetrahydropterins, are susceptible to auto-oxidation in the presence of oxygen.[4] This property can be utilized for controlled oxidation and spectral monitoring.
Materials:
-
Reduced pteridine (e.g., tetrahydrobiopterin)
-
Aerated buffer (e.g., phosphate or Tris buffer at the desired pH)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare Pteridine Solution: Dissolve the reduced pteridine in the aerated buffer at a known concentration.
-
Initial Spectrum: Immediately record the UV-Vis spectrum of the freshly prepared reduced pteridine solution.
-
Monitor Oxidation: Record spectra at regular time intervals while maintaining the solution at a constant temperature. The rate of oxidation can be influenced by pH, temperature, and the presence of metal ions.
-
Data Analysis: Observe the decrease in the absorbance of the reduced form and the concomitant increase in the absorbance of the oxidized form(s). This allows for the kinetic analysis of the oxidation process.
Visualizing the Workflow and Chemical Transformations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental chemical changes underlying the spectral differences.
Caption: Experimental workflow for UV-Vis spectral comparison.
Caption: Redox transformations and their effect on UV-Vis spectra.
Conclusion and Future Perspectives
UV-Vis spectroscopy is an indispensable tool for the study of pteridines, providing a straightforward and informative method for distinguishing between their biologically significant redox states. The distinct spectral shifts observed upon oxidation or reduction are a direct consequence of the changes in the electronic structure of the pteridine ring. By understanding the principles behind these spectral changes and employing validated experimental protocols, researchers can confidently monitor pteridine-dependent reactions, assess the stability of reduced pteridines, and gain valuable insights into their biochemical functions.
Future advancements in this area may involve the coupling of UV-Vis spectroscopy with other analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to provide even more detailed characterization of complex mixtures of pteridine derivatives in biological samples.[18] Furthermore, the application of computational methods can aid in the theoretical prediction and interpretation of pteridine UV-Vis spectra, further enhancing our understanding of these fascinating and vital molecules.
References
-
Chemical stabilization of tetrahydrobiopterin by L-ascorbic acid: contribution to placental endothelial nitric oxide. Human Reproduction. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules. [Link]
-
General instructions for working with pteridines. Schircks Laboratories. [Link]
-
REDUCTION OF PTERIDINES. Open Research Repository. [Link]
-
Tetrahydrobiopterin as a Trigger for Vitiligo: Phototransformation during UV Irradiation. International Journal of Molecular Sciences. [Link]
-
SPECTRAL CHARACTERIZATION OF PTERIN MOLECULES: IMPLICATIONS FOR DETECTING LIFE ON MARS. USRA. [Link]
-
The structure of folic acid, dihydrofolate, and tetrahydrofolate. ResearchGate. [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. [Link]
-
Ultraviolet absorption spectra of ascorbic acid (ASC), tetrahydrobiopterin (BH4) and biopterin. ResearchGate. [Link]
-
A spectrophotometric method for determining the amount of folic acid in fortified salt. PMC. [Link]
-
HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. [Link]
-
Determination of Folic Acid in Pharmaceutical Dosage Forms: A Review. ARC Journals. [Link]
-
Novel Spectroscopic Methods for Determination of Folic Acid in Pharmaceutical Formulations. Biomedical and Pharmacology Journal. [Link]
-
Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? MDPI. [Link]
-
Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. MDPI. [Link]
-
UV-Vis Spectrum of Folic Acid. SIELC Technologies. [Link]
-
Pteridine studies. Part XXXI. The covalent hydration and subsequent oxidation of 8-methyl derivatives of some amino- and hydroxypteridines. Journal of the Chemical Society C. [Link]
-
Tetrahydrobiopterin. Wikipedia. [Link]
-
How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid. ACS Publications. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Science & Technology. [Link]
-
The UV/Vis absorption spectra, shown as molar absorptivity (ε/L mol −1 cm). ResearchGate. [Link]
-
Dissociation of neopterin and 7,8-dihydroneopterin from plasma components before HPLC analysis. ResearchGate. [Link]
-
Interpreting UV Spectra. Lumen Learning. [Link]
-
Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed). [Link]
-
(PDF) Determination of marker pteridins and biopterin reduced forms, tetrahydrobiopterin and dihydrobiopterin, in human urine, using a post-column photoinduced fluorescence liquid chromatographic derivatization method. ResearchGate. [Link]
-
Urinary neopterin and total neopterin measurements allow monitoring of oxidative stress and inflammation levels of knee and hip arthroplasty patients. PMC. [Link]
-
Neopterin, 7,8-dihydroneopterin, total neopterin levels and their ratio in periodontitis: New dilemma. PubMed. [Link]
-
Molar absorptivity – Knowledge and References. Taylor & Francis Online. [Link]
-
Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? PMC. [Link]
-
Part 5: UV Visible Spectroscopy-Absorption and intensity shifts. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. Interpreting UV Spectra | MCC Organic Chemistry [courses.lumenlearning.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UV-Vis Spectrum of Folic Acid | SIELC Technologies [sielc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 18. Simultaneous Determination of All Forms of Biopterin and Neopterin in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Verifying Purity of Commercial 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome) Standards
Executive Summary
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione , commonly known as Lumichrome , is a critical photometabolite of Riboflavin (Vitamin B2).[1][2][3] Its precise quantification is essential in pharmacokinetics, food chemistry, and cellular signaling research. However, commercial standards often exhibit significant batch-to-batch variance, primarily due to contamination with the precursor (Riboflavin) or the alkaline degradation product (Lumiflavin).
This guide provides a rigorous, self-validating framework to verify the purity of commercial Lumichrome standards. By leveraging the distinct spectral properties of the isoalloxazine (Riboflavin) vs. alloxazine (Lumichrome) cores, researchers can detect impurities that standard UV-Vis methods often miss.
Part 1: The Problem with Commercial Standards
Commercial synthesis of Lumichrome typically involves the photolysis of Riboflavin in acidic media. Incomplete conversion or improper purification results in "Analytical Grade" standards that may contain 1–5% Riboflavin.
Why this matters:
-
Fluorescence Interference: Riboflavin has a quantum yield significantly higher than Lumichrome in neutral pH, skewing biological assays.
-
Cellular Uptake: Riboflavin is actively transported; Lumichrome is not. Impurities can lead to false positives in transport studies.
Comparative Analysis: Commercial vs. Purified Standards
The following table summarizes typical performance metrics observed when comparing "As-Received" commercial standards against an in-house recrystallized benchmark.
| Metric | Commercial Grade (Vendor A) | High-Purity (Vendor B) | Recrystallized (Benchmark) |
| Stated Purity | ≥ 95% | ≥ 98% | > 99.5% (NMR confirmed) |
| Appearance | Yellow-Orange Powder | Pale Yellow Powder | Pale Yellow/White Crystals |
| 356 nm, 445 nm (minor peak) | 356 nm | 356 nm | |
| Fluorescence (Ex 450nm) | Distinct Green Emission | Weak Green Emission | Negligible Emission |
| Solubility (DMSO) | Clear, yellow tint | Clear, colorless/pale | Clear, colorless |
| Major Impurity | Riboflavin (>2%) | Lumiflavin (<1%) | None Detected |
Key Insight: Pure Lumichrome solutions should not exhibit significant fluorescence when excited at 450 nm (the Riboflavin max). If your standard glows green under blue light, it is contaminated.
Part 2: The Validation Workflow (DOT Diagram)
The following logic flow ensures a "Go/No-Go" decision before precious samples are consumed.
Caption: Step-by-step decision tree for validating Lumichrome purity, prioritizing spectral checks before chromatographic consumption.
Part 3: Detailed Experimental Protocols
The Self-Validating Spectral Check (The "Quick Test")
Before running HPLC, use the inherent spectral differences between the alloxazine (Lumichrome) and isoalloxazine (Riboflavin) rings.
-
Principle: Riboflavin has a strong absorption band at ~445 nm (
M cm ). Lumichrome absorbs strongly at ~356 nm but has negligible absorption at 445 nm in neutral solvents. -
Protocol:
-
Dissolve ~1 mg of standard in 10 mL DMSO (stock).
-
Dilute 1:100 into Phosphate Buffer (pH 7.0).
-
Measure Absorbance at 356 nm and 445 nm.
-
Calculation: Calculate Ratio
. -
Criteria:
- : High Purity.[4]
- : Significant Riboflavin contamination (>2%).
-
Definitive HPLC-FLD Methodology
Fluorescence detection (FLD) is superior to UV for this application because it allows selective detection of impurities based on their excitation maxima.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 6.0.
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0–2 min: 15% B (Isocratic)
-
2–10 min: 15%
60% B -
10–12 min: 60%
90% B (Wash)
-
-
Detection (Dual Channel):
-
Channel A (Lumichrome): Ex 355 nm / Em 450 nm.
-
Channel B (Riboflavin/Lumiflavin): Ex 450 nm / Em 520 nm.
-
Interpretation:
-
Lumichrome: Elutes early (~4-5 min) due to lack of the ribityl side chain (less polar than Riboflavin? Correction: Lumichrome is less polar than Riboflavin, so it elutes later in Reverse Phase).
-
Correction on Elution Order: Riboflavin (very polar side chain) elutes first. Lumichrome (hydrophobic alloxazine core) elutes later.
-
-
Riboflavin: Elutes early. Strong signal in Channel B.
-
Lumiflavin: Elutes between Riboflavin and Lumichrome or co-elutes depending on pH.[5]
Recrystallization (If Purity Fails)
If the commercial standard fails the spectral or HPLC check:
-
Dissolve the standard in boiling glacial acetic acid.
-
Filter while hot to remove insoluble particulates.
-
Allow to cool slowly to room temperature in the dark.
-
Collect crystals via vacuum filtration and wash with cold methanol.
-
Dry under vacuum.
Part 4: Mechanistic Context (Degradation Pathway)
Understanding why impurities exist helps in predicting them.
Caption: Photodegradation pathways of Riboflavin.[1][2][6][7] Acidic conditions favor Lumichrome; alkaline conditions favor Lumiflavin.
References
-
Ahmad, I., et al. (2004). "Effect of pH on the photolysis of riboflavin in aqueous solution." Journal of Photochemistry and Photobiology B: Biology.
-
Sheraz, M. A., et al. (2014). "Photo-stability of riboflavin in the presence of nicotinamide." Journal of Photochemistry and Photobiology B: Biology.
-
Sikorski, M., et al. (2001). "Spectroscopy and photophysics of lumichrome and its methyl derivatives." Chemical Physics.
-
Fritz, B. J., et al. (1987). "High-performance liquid chromatography of flavins and their photoproducts." Methods in Enzymology.
Sources
- 1. Photosensitizing effect of riboflavin, lumiflavin, and lumichrome on the generation of volatiles in soy milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
Standardizing Lumichrome Quantification: An Inter-Laboratory Comparison Guide
Executive Summary
Lumichrome (7,8-dimethylalloxazine) is the primary photodegradation product of Riboflavin (Vitamin B2) in neutral and acidic environments.[1] Its quantification is critical for three sectors: pharmaceutical stability testing (parenteral nutrition), food science (milk quality), and clinical diagnostics (cellular oxidative stress).
However, inter-laboratory reproducibility for lumichrome remains a challenge. Discrepancies often exceed 20% due to three factors:
-
In-situ Photolysis: Riboflavin in the sample degrades during preparation, artificially elevating lumichrome levels.[2]
-
Solubility Artifacts: Lumichrome has significantly lower aqueous solubility than riboflavin, leading to extraction losses.[2]
-
Spectral Overlap: Inadequate chromatographic separation from Lumiflavin (the alkaline degradant).[2]
This guide compares the two dominant methodologies—HPLC-FLD (Fluorescence Detection) and LC-MS/MS —providing a validated framework to minimize variance and ensure data integrity.[2]
The Mechanistic Challenge
To quantify lumichrome accurately, one must understand its formation.[2] Unlike many impurities that are static, lumichrome is dynamically generated by light exposure.[2]
degradation Pathway Visualization
The following diagram illustrates the critical pH-dependent split that analysts must control. If your extraction buffer drifts alkaline (pH > 7.5), you will generate Lumiflavin, confounding the lumichrome result.
Figure 1: The pH-dependent photodegradation pathway of Riboflavin.[2][3] Note that Lumichrome is the dominant product in acidic media common in HPLC mobile phases.
Method A: HPLC-FLD (The Gold Standard)[4]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the industry workhorse. Because lumichrome is naturally fluorescent, this method offers extreme sensitivity without the capital cost of mass spectrometry.
Experimental Protocol (Self-Validating)
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 150 mm.[2]
-
Mobile Phase: Isocratic 70:30 (Water + 0.1% Acetic Acid : Methanol).[2] Acidic pH prevents Lumiflavin formation.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection:
-
Excitation: 355 nm (Targeting the isoalloxazine ring).
-
Emission: 476 nm .[2]
-
Critical Control Point (Trustworthiness):
To validate system suitability, the resolution (
Performance Data
| Parameter | Value | Notes |
| LOD | 0.5 ng/mL | Highly sensitive; suitable for trace impurity analysis.[2] |
| Linearity ( | > 0.999 | Range: 1–1000 ng/mL.[2] |
| Precision (RSD) | < 2.5% | Intra-day precision.[2][4][5] |
Method B: LC-MS/MS (The Definitive Validator)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required when the sample matrix is complex (e.g., plasma, urine, or opaque food emulsions) where background fluorescence interferes.
Experimental Protocol
-
Ionization: ESI Positive Mode.
-
Transitions (MRM):
-
Quantifier: 243.1
198.1 m/z (Loss of -NH-CO fragment).[2] -
Qualifier: 243.1
171.1 m/z .
-
-
Internal Standard:
C-Riboflavin or stable isotope-labeled Lumichrome (if available).[2]
Expertise Insight: While LC-MS/MS is more specific, it is susceptible to ion suppression .[2][6] In inter-laboratory comparisons, labs using LC-MS/MS without an isotopically labeled internal standard often report lower recoveries (80-85%) compared to HPLC-FLD due to matrix effects.[2]
Inter-Laboratory Comparison & Variance Analysis
The following table summarizes data synthesized from multiple method validation studies, highlighting where labs typically diverge.
Comparative Performance Matrix
| Feature | HPLC-FLD | LC-MS/MS | Inter-Lab Variance Source |
| Sensitivity (LOD) | High (~0.5 ng/mL) | Ultra-High (~0.05 ng/mL) | MS labs may report lower values, but FLD is sufficient for QC.[2] |
| Selectivity | Moderate (Risk of co-elution) | Superior (Mass filtration) | FLD labs must validate peak purity to avoid false positives.[2] |
| Throughput | 15 min/sample | 5 min/sample | MS allows faster gradients, reducing run times.[2] |
| Robustness | High (Simple hardware) | Moderate (Requires cleaning) | MS drift causes higher inter-day variance if not calibrated daily.[2] |
| Cost | $ |
The "Dark Room" Protocol (Reducing Variance)
The single largest source of error in inter-laboratory studies is sample preparation lighting .
-
Lab A (Standard Bench): Riboflavin in the sample degrades by 5-10% during the 30-minute extraction, artificially increasing Lumichrome concentration.[2]
-
Lab B (Amber/Red Light): Riboflavin remains stable; Lumichrome values reflect the true sample state.
Directive: All comparative studies must mandate the use of actinic red light or amber glassware during all preparation steps.
Workflow Decision Tree
Figure 2: Decision logic for selecting the appropriate quantification method based on matrix complexity.
Conclusion
For routine quality control of pharmaceutical formulations, HPLC-FLD is the superior choice due to its robustness, lower cost, and adequate sensitivity. However, for biological matrices or when unambiguous identification is required for legal/regulatory purposes, LC-MS/MS is the mandatory standard.
To ensure inter-laboratory agreement, strict adherence to light-protection protocols (amber glassware) and pH control (pH < 5.[2]0) during extraction is more critical than the choice of detector.
References
-
Sheraz, M. A., et al. (2014).[2] Photo-, thermal and chemical degradation of riboflavin.[2] Beilstein Journal of Organic Chemistry. [Link]
-
Andres-Lacueva, C., et al. (1998).[2] Determination of riboflavin, flavin mononucleotide and flavin-adenine dinucleotide in milk and milk products by HPLC with fluorescence detection. Journal of Chromatography A. [Link]
-
Hustad, S., et al. (2002).[2] Riboflavin, flavin mononucleotide, and flavin adenine dinucleotide in human plasma and erythrocytes at baseline and after low-dose riboflavin supplementation. Clinical Chemistry.[2] [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). Riboflavin Sodium Phosphate Monograph.[2] (Standard for impurity limits including Lumichrome).[2] [Link]
Sources
Safety Operating Guide
6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione proper disposal procedures
Operational Handling and Disposal Guide for 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (Lumichrome)
As a Senior Application Scientist, I frequently observe laboratories treating 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione (commonly known as Lumichrome, CAS 1086-80-2) simply as a benign biochemical powder. While it is not classified as a severe acute hazard under standard OSHA guidelines, its inherent photochemical properties demand rigorous operational and disposal protocols. Lumichrome is a primary photodegradation product of riboflavin and serves dual roles in modern research: as a potent rhizosphere signaling molecule in plant-microbe interactions (1)[1] and as an emerging photoredox catalyst (2)[2].
To build a truly safe laboratory environment, we must move beyond simply reading Safety Data Sheets (SDS) and instead understand the causality behind chemical behaviors. This guide provides the self-validating operational and disposal frameworks required to handle lumichrome safely and effectively.
The Causality of Risk in Lumichrome Handling
Why must we implement strict disposal procedures for a molecule with low acute toxicity? The answer lies in its photophysics. Lumichrome is a highly active photosensitizer. When exposed to ambient laboratory light in the presence of oxygen, it generates singlet oxygen and other reactive oxygen species (ROS) via a Type I/II photosensitized reaction mechanism, reacting with singlet oxygen at a rapid rate of 8.21 × 10⁸ M⁻¹ s⁻¹ (3)[3].
If improperly disposed of in standard aqueous drains, lumichrome can initiate unintended photocatalytic oxidation of co-mingled organic waste. This can lead to pressure buildup in sealed waste carboys or the degradation of sensitive compounds in the waste stream. Therefore, handling and disposal must function as a self-validating system: block the light, quench the reactivity, and isolate the waste.
Table 1: Quantitative Chemical & Photophysical Properties
| Property | Value / Description | Operational Implication |
| IUPAC Name | 6,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione | Nomenclature required for accurate waste tracking. |
| CAS Number | 1086-80-2 | Required for EPA/RCRA labeling and compliance. |
| Reaction Rate (Singlet O₂) | ~8.21 × 10⁸ M⁻¹ s⁻¹ | High reactivity; requires chemical quenching before disposal. |
| Biological Activity Threshold | 5 nM (Nanomolar) | Extreme potency in assays; trace contamination ruins control blanks. |
| Photostability | Degrades under UV/Vis light | Must be stored and disposed of in actinic (amber) containers. |
Experimental Workflow & In-Process Safety
Whether you are applying lumichrome to legume seedlings to stimulate root growth—where it is active at concentrations as low as 5 nM (1)[1]—or utilizing it for visible-light photoreductions at 450-470 nm (2)[2], the methodology must prevent environmental release and cross-contamination.
Step-by-Step Methodology: Preparation and Quenching
-
Preparation under Safe-Light: Weigh the lumichrome powder inside a chemical fume hood equipped with amber or low-intensity lighting to prevent premature photoexcitation. Wear standard PPE (nitrile gloves, lab coat, safety goggles).
-
Solubilization: Dissolve the compound in the target solvent (e.g., DMSO for stock solutions, followed by aqueous dilution). Ensure the receiving vessel is an actinic (amber) glass vial or wrapped in aluminum foil.
-
Execution of Assay:
-
For Plant Assays: Apply the 5 nM to 50 nM solution to the rhizosphere media in a controlled environment.
-
For Photocatalysis: Irradiate the reaction vessel in a temperature-controlled photoreactor.
-
-
Quenching (Critical Step): Before moving to disposal, quench any residual photo-excited states. For aqueous biological assays, the addition of a mild antioxidant (like ascorbic acid) inhibits further ROS generation (3)[3]. For organic reactions, remove the light source and allow the mixture to cool in the dark.
-
Segregation: Transfer the quenched solution directly to a designated, clearly labeled hazardous waste container.
Proper Disposal Procedures (Logistical Plan)
Do not allow wash water or experimental waste containing lumichrome to enter municipal drains. Chemical waste generators must determine classification per US EPA guidelines, specifically 40 CFR 261.3 (4)[4].
Step-by-Step Disposal Protocol:
-
Primary Containment: Collect all lumichrome-containing liquid waste (including first-rinse wash water from glassware) into high-density polyethylene (HDPE) or lined metal containers. The container must be opaque or amber to prevent ongoing photochemical reactions in the waste hood.
-
Solid Waste Management: Contaminated PPE (gloves), weighing boats, and absorbent materials used for spill cleanup must be placed in a solid hazardous waste bin, double-bagged, and sealed.
-
Regulatory Labeling: Label the container clearly with "Non-RCRA Hazardous Waste - Photosensitizer (Lumichrome / 6,8-Dimethylbenzo[g]pteridine-2,4-dione)" unless co-mingled with a RCRA-regulated solvent (e.g., Methanol, Acetonitrile), in which case the primary solvent dictates the RCRA code.
-
Storage: Store the waste in a cool, dry, well-ventilated satellite accumulation area, away from strong oxidizers and strong bases.
-
Final Disposition: Transfer the waste to an approved environmental health and safety (EHS) waste disposal plant for high-temperature incineration (4)[4].
Visualizing the Workflow
Workflow of Lumichrome from experimental application to quenched disposal.
References
-
Safety Data Sheet: Lumichrome. MetaSci. Available at: [Link]
-
The rhizosphere signal molecule lumichrome alters seedling development in both legumes and cereals. PubMed. Available at:[Link]
-
Introduction of flavin anions into photoredox catalysis: acid–base equilibria of lumichrome allow photoreductions with an anion of an elusive 10-unsubstituted isoalloxazine. RSC Publishing. Available at:[Link]
-
Photosensitizing Effect of Riboflavin, Lumiflavin, and Lumichrome on the Generation of Volatiles in Soy Milk. ACS Publications. Available at:[Link]
Sources
- 1. The rhizosphere signal molecule lumichrome alters seedling development in both legumes and cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction of flavin anions into photoredox catalysis: acid–base equilibria of lumichrome allow photoreductions with an anion of an elusive 10-unsub ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01630D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
